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  • Product: 5H-indeno[1,2-b]pyridin-5-ol
  • CAS: 127664-00-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Structural Elucidation of 5H-indeno[1,2-b]pyridin-5-ol: A Technical Guide

Abstract & Scope For researchers and drug development professionals, the precise structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepap...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

For researchers and drug development professionals, the precise structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides an in-depth, self-validating methodology for assigning the 1 H and 13 C NMR chemical shifts of 5H-indeno[1,2-b]pyridin-5-ol, explaining the fundamental magnetic causality behind each signal.

Structural Dynamics & Causality in NMR

The chemical shifts observed in the 5H-indeno[1,2-b]pyridin-5-ol system are not random; they are strictly governed by the electronic topography of the azafluorenol core . Understanding the causality behind these shifts is essential for accurate assignment:

  • Inductive & Resonance Effects of Nitrogen: The electronegative pyridine nitrogen (N-1) acts as a powerful electron-withdrawing sink. It heavily deshields the adjacent C-2 position and its attached proton via both inductive withdrawal and resonance effects. Consequently, H-2 is always the most downfield proton in the spectrum.

  • Magnetic Anisotropy: The planar, fused nature of the pyridine and benzene rings creates strong diamagnetic anisotropy. Protons situated on the periphery of this system (particularly H-4 and H-9) experience significant deshielding due to the induced ring currents.

  • Carbinol Shielding Dynamics: The C-5 position is sp3 hybridized. While it is inherently more shielded than the sp2 aromatic carbons, the attached electronegative hydroxyl (-OH) group pulls electron density away, shifting the C-5 carbon into the diagnostic δ 73–76 ppm range .

Experimental Workflow: A Self-Validating Protocol

To ensure absolute confidence in the structural assignment, a multi-dimensional NMR protocol must be employed. This workflow is designed as a self-validating system, where the output of one experiment directly proves the hypothesis of another.

Step-by-Step Methodology
  • Step 1: Solvent Selection & Sample Preparation. Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Causality: While CDCl 3​ is a standard solvent, DMSO- d6​ is strategically chosen when the hydroxyl proton must be observed. DMSO forms strong intermolecular hydrogen bonds with the -OH group, drastically reducing the rate of chemical exchange. This sharpens the -OH signal and allows the observation of the vicinal coupling ( 3J ) between the -OH proton and H-5, providing direct validation of the carbinol center.

  • Step 2: 1D Acquisition ( 1 H and 13 C). Acquire 1 H NMR at 400–600 MHz. Acquire 13 C NMR at 100–150 MHz with proton decoupling.

    • Causality: For 13 C acquisition, a prolonged relaxation delay ( D1​ = 2–3 seconds) is mandatory. The azafluorene core contains five quaternary bridgehead carbons (C-4a, C-5a, C-9a, C-9b). Lacking attached protons, these carbons relax slowly due to inefficient dipole-dipole relaxation. A short D1​ would result in these critical bridgehead signals being buried in the baseline noise.

  • Step 3: 2D Correlation (HSQC & HMBC). Utilize HSQC to map direct 1JCH​ bonds and HMBC to map long-range 2JCH​ and 3JCH​ correlations.

Workflow A 1. Sample Preparation (Solvent: CDCl3 or DMSO-d6) B 2. 1D NMR Acquisition (1H & 13C with prolonged D1) A->B C 3A. 2D Homonuclear (COSY: 3J H-H mapping) B->C D 3B. 2D Heteronuclear (HSQC & HMBC: C-H mapping) B->D E 4. Structural Validation (C-5 Carbinol Confirmation) C->E D->E

Step-by-step NMR acquisition workflow for self-validating structural elucidation.

Diagnostic Chemical Shifts

Based on empirical data from analogous substituted 5H-indeno[1,2-b]pyridin-5-ols and theoretical azafluorenol models , the following tables summarize the diagnostic 1 H and 13 C NMR chemical shifts.

Table 1: 1 H NMR Assignments (in CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Causality
H-2 8.50 – 8.60dd1H~4.5, 1.5Highly deshielded by the adjacent pyridine nitrogen.
H-4 7.75 – 7.85dd1H~7.5, 1.5Deshielded by resonance from the nitrogen.
H-9 7.65 – 7.75d1H~7.5Proximal to the pyridine ring, experiencing anisotropic deshielding.
H-6 7.55 – 7.65d1H~7.5Standard aromatic proton on the benzene ring.
H-8 7.40 – 7.50td1H~7.5, 1.2Standard aromatic proton.
H-7 7.30 – 7.40td1H~7.5, 1.2Standard aromatic proton.
H-3 7.20 – 7.30dd1H~7.5, 4.5Meta to nitrogen; the least deshielded pyridine proton.
H-5 5.50 – 5.70s (or d)1H-Methine proton at the carbinol center; shielded relative to aromatics.
-OH 4.00 – 6.00br s1H-Hydroxyl proton; highly concentration and solvent dependent.
Table 2: 13 C NMR Assignments (in CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
C-9b 160.0 – 162.0Quaternary (C)Bridgehead, alpha to nitrogen (maximum inductive deshielding).
C-2 148.0 – 150.0Methine (CH)Alpha to nitrogen, strong inductive deshielding.
C-5a 144.0 – 146.0Quaternary (C)Benzene bridgehead fused to the cyclopentadiene ring.
C-9a 141.0 – 143.0Quaternary (C)Benzene bridgehead fused to the cyclopentadiene ring.
C-4a 138.0 – 140.0Quaternary (C)Pyridine bridgehead.
C-4 133.0 – 135.0Methine (CH)Gamma to nitrogen.
C-8 128.5 – 130.0Methine (CH)Aromatic carbon.
C-7 127.0 – 128.5Methine (CH)Aromatic carbon.
C-6 124.0 – 126.0Methine (CH)Aromatic carbon.
C-9 123.0 – 125.0Methine (CH)Aromatic carbon.
C-3 121.0 – 123.0Methine (CH)Beta to nitrogen; least deshielded pyridine carbon.
C-5 73.0 – 76.0Methine (CH)Carbinol carbon; sp3 hybridized, deshielded by the -OH group.

Mechanistic Validation via HMBC

The most critical aspect of the NMR analysis is the validation of the C-5 carbinol position within the fused tricyclic system. In a standard HMBC experiment, the H-5 proton ( δ ~5.60 ppm) acts as an internal beacon. Because it is situated on the central 5-membered ring, it must exhibit strong 3J correlations across the fused system to both the pyridine and benzene rings.

If the proposed structure is correct, the HMBC spectrum will self-validate the architecture by showing cross-peaks from H-5 to C-4a (pyridine bridgehead) and C-6 (benzene ring), unequivocally proving the connectivity of the central core.

HMBC H5 H-5 Proton (δ ~5.6 ppm) C4a C-4a Bridgehead (δ ~139 ppm) H5->C4a 3J Coupling C5a C-5a Bridgehead (δ ~145 ppm) H5->C5a 2J Coupling C4 C-4 Pyridine (δ ~134 ppm) H5->C4 3J Coupling C6 C-6 Benzene (δ ~125 ppm) H5->C6 3J Coupling

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the H-5 position.

References

  • Title: Iron-Catalyzed 4-Azafluorenone Synthesis from Oxime Esters and 1,3-Indanedione-Derived Enones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Friedel–Crafts Reactions with N-Heterocyclic Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Exact Mass and Molecular Weight Determination of 5H-Indeno[1,2-b]pyridin-5-ol: A Technical Guide

Executive Summary 5H-indeno[1,2-b]pyridin-5-ol is a fused tricyclic nitrogen-containing heterocycle belonging to the azafluorenol family. Compounds bearing the indeno[1,2-b]pyridine scaffold are of significant interest i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5H-indeno[1,2-b]pyridin-5-ol is a fused tricyclic nitrogen-containing heterocycle belonging to the azafluorenol family. Compounds bearing the indeno[1,2-b]pyridine scaffold are of significant interest in modern drug discovery due to their diverse pharmacological profiles, which include potent topoisomerase inhibition and cytotoxic activity against various cancer cell lines[1]. In the rigorous landscape of pharmaceutical development, the precise determination of a compound's molecular weight and exact mass is a non-negotiable prerequisite for structural validation, pharmacokinetic profiling, and quality control. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, analytical methodologies, and mechanistic mass spectrometry of 5H-indeno[1,2-b]pyridin-5-ol.

Physicochemical Profiling & Theoretical Mass Calculations

To accurately identify a molecule via mass spectrometry, one must distinguish between its average molecular weight (used for macroscopic stoichiometry) and its monoisotopic exact mass (used for high-resolution single-molecule detection).

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Analytical Significance
IUPAC Name 5H-indeno[1,2-b]pyridin-5-olDefines the fused tricyclic azafluorenol core.
Chemical Formula C12H9NODictates the isotopic distribution envelope[2].
Average Molecular Weight 183.21 g/mol Incorporates natural isotopic abundances (e.g., ~1.1% ¹³C); used for bulk formulation[3].
Monoisotopic Exact Mass 183.0684 DaCalculated using only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O); critical for HRMS[2].
[M+H]⁺ Exact Mass 184.0757 DaThe primary target precursor ion in positive Electrospray Ionization (ESI+) mode.
LogP (approx.) 2.65Indicates moderate lipophilicity, driving the choice of reverse-phase LC solvents[3].

Causality in Mass Discrepancy: The average molecular weight (183.21 g/mol ) is higher than the monoisotopic mass (183.0684 Da) because the former accounts for the natural occurrence of heavier isotopes (like ¹³C and ¹⁵N) in bulk samples. High-Resolution Mass Spectrometry (HRMS) specifically targets the monoisotopic peak to achieve parts-per-million (ppm) accuracy, eliminating isobaric ambiguity.

Mechanistic Causality in Mass Spectrometry

Ionization Dynamics

For 5H-indeno[1,2-b]pyridin-5-ol, Electrospray Ionization in positive mode (ESI+) is the optimal technique. The causality behind this choice lies directly in the molecule's structure: it possesses a basic pyridine nitrogen. When introduced into an acidic mobile phase (e.g., containing 0.1% formic acid), this nitrogen atom readily accepts a proton. This acid-base interaction shifts the chemical equilibrium almost entirely to the protonated state, generating a robust [M+H]⁺ ion at m/z 184.0757.

Collision-Induced Dissociation (CID) Pathways

When subjected to tandem mass spectrometry (MS/MS), the protonated molecule undergoes predictable, thermodynamically driven structural rearrangements. The hydroxyl group at the 5-position is benzylic-like and highly labile. Under collision energy, the molecule rapidly dehydrates, losing water (H₂O, 18.0106 Da) to form a highly resonance-stabilized azafluorenyl cation (m/z 166.0651)[4]. Subsequent higher-energy collisions induce ring cleavage, typically resulting in the loss of hydrogen cyanide (HCN, 27.0109 Da) from the pyridine ring.

Fragmentation M [M+H]+ m/z 184.0757 (Protonated Precursor) F1 [M+H - H2O]+ m/z 166.0651 (Azafluorenyl Cation) M->F1 Collision-Induced Dissociation Loss of H2O (-18.0106 Da) F2 [M+H - H2O - HCN]+ m/z 139.0542 (Indenyl Cation Derivative) F1->F2 Ring Cleavage Loss of HCN (-27.0109 Da)

Figure 1: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure reproducibility and precision, the following step-by-step methodology outlines the optimal Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

LCHRMS A 1. Sample Preparation (0.1% FA in MeOH/H2O) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization (Protonation to[M+H]+) B->C D 4. Mass Analysis (Orbitrap / TOF) C->D E 5. Data Processing (Exact Mass Validation) D->E

Figure 2: Step-by-step LC-HRMS analytical workflow for exact mass determination.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 1.0 mg of 5H-indeno[1,2-b]pyridin-5-ol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton donor, maximizing ESI+ ionization efficiency and preventing peak tailing.

  • Chromatographic Separation : Inject 2 µL of the working solution onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The hydrophobic C18 stationary phase effectively retains the moderately lipophilic core (LogP ~2.65)[3], separating it from early-eluting polar salts or isobaric interferences.

  • Mass Spectrometer Tuning : Operate the high-resolution analyzer (Orbitrap or Q-TOF) in ESI+ mode. Set the capillary temperature to 275°C, spray voltage to 3.5 kV, and S-lens RF level to 50.

  • Data Acquisition : Acquire full-scan MS data across an m/z range of 100–500. Ensure the mass resolution is set to at least 70,000 (measured at m/z 200) to resolve the isotopic fine structure.

Quality Control & Self-Validating Systems

To uphold strict analytical integrity, this protocol is designed as a self-validating system . It does not merely collect data; it continuously verifies its own accuracy during the run.

  • Internal Lock Mass Calibration (Closed-Loop Validation) : The system is programmed to continuously monitor a known ubiquitous background ion (e.g., the cyclosiloxane derivative at m/z 371.1012). The acquisition software dynamically recalibrates the m/z axis in real-time against this constant.

    • Self-Validation Trigger: If the measured lock mass deviates by more than 2.0 ppm from its theoretical value, the system automatically halts the injection sequence. This prevents the acquisition and reporting of invalid, uncalibrated data.

  • Mass Defect Filtering & Error Calculation : The theoretical [M+H]⁺ exact mass for 5H-indeno[1,2-b]pyridin-5-ol is 184.0757 Da. The acceptable threshold for positive structural confirmation is set to ≤ 3.0 ppm error.

    • Formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000. Any result exceeding 3.0 ppm automatically fails the System Suitability Test (SST) and requires recalibration.

References

  • SpectraBase. "5H-indeno[1,2-b]pyridin-5-ol." John Wiley & Sons, Inc. Available at:[Link]

  • Molecules (NIH). "A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae." National Institutes of Health. Available at:[Link]

  • ResearchGate. "Modified 2,4-Diaryl-5H-indeno[1,2-b] pyridines with Hydroxyl and Chlorine Moiety: Synthesis, Anticancer Activity, and Structure-activity Relationship Study." Available at:[Link]

Sources

Foundational

Safety data sheet (SDS) and handling guidelines for 5H-indeno[1,2-b]pyridin-5-ol

Executive Summary & Scope As a Senior Application Scientist overseeing the development of novel chemotherapeutics, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

As a Senior Application Scientist overseeing the development of novel chemotherapeutics, I approach chemical handling not merely as a compliance exercise, but as a critical variable in experimental integrity. 5H-indeno[1,2-b]pyridin-5-ol (CAS: 127664-00-0) is a highly specialized polycyclic aromatic nitrogen heterocycle. Its derivatives are heavily investigated in drug discovery for their potent antiproliferative activities against prostate (PC-3) and breast (MCF-7) cancer cell lines[1], primarily functioning as non-intercalative Topoisomerase IIα catalytic inhibitors[2].

Because the very structural features that make this compound biologically active—its planar lipophilic core and hydrogen-bonding hydroxyl group—also make it hazardous, standard boilerplate safety guidelines are insufficient. This whitepaper synthesizes the physicochemical profiling, mechanistic toxicology, and self-validating handling protocols required to safely and effectively utilize 5H-indeno[1,2-b]pyridin-5-ol in a high-throughput research environment.

Physicochemical Profiling & Structural Causality

To handle a compound safely, one must understand the causality behind its physical behavior. The indeno-pyridine core is a rigid, planar structure. This planarity is thermodynamically favorable for sliding into hydrophobic enzyme pockets or stacking with DNA base pairs[2]. However, it also results in high lattice energy in its solid state, rendering it poorly soluble in water but highly soluble in polar aprotic solvents like DMSO.

Table 1: Quantitative Physicochemical Data & Implications
PropertyValueCausality / Handling Implication
CAS Number 127664-00-0[3]Unique identifier for regulatory tracking and inventory management.
Molecular Formula C12H9NO[4]Dictates the elemental composition and combustion products (NOx).
Molecular Weight 183.21 g/mol [5]Low MW (<500 Da) strictly obeys Lipinski’s rules, facilitating rapid cellular membrane permeation and dermal absorption.
Structural Core Indeno-pyridinePlanar geometry enables potent biological target binding but requires protection against unintended physiological exposure[2].
Functional Group C5-Hydroxyl (-OH)Acts as a critical hydrogen bond donor for enzyme affinity; increases ocular irritation potential upon contact.
Solubility High in DMSO/DMFHydrophobic core necessitates organic solvents; spills require solvent-based extraction rather than simple aqueous washing.

Mechanistic Toxicology & Hazard Identification (SDS Core)

Based on structural analogs and available safety data for indeno-pyridine derivatives[6],[5], 5H-indeno[1,2-b]pyridin-5-ol is classified under the following GHS hazard categories. We do not just list these hazards; we define the mechanism of the hazard to inform our mitigation strategies.

  • Acute Toxicity (Oral/Dermal/Inhalation) - H302, H312, H332: The lipophilic nature of the fused ring system allows the molecule to bypass the stratum corneum (skin barrier) and alveolar epithelia with high efficiency. Once in the bloodstream, the basic pyridine nitrogen can become protonated, altering systemic pH and interfering with cellular respiration.

  • Skin and Eye Irritation - H315, H319: The C5-hydroxyl group and the nitrogen heteroatom can disrupt lipid bilayers and denature localized proteins in the cornea and epidermis, leading to rapid inflammation.

  • Specific Target Organ Toxicity (STOT SE 3) - H335: Aerosolized micro-particulates of the solid powder can cause severe respiratory tract irritation. The rigid crystalline edges physically irritate mucosal membranes while the chemical core induces localized cytotoxicity[5].

HazardMitigation H Hazard Identification 5H-indeno[1,2-b]pyridin-5-ol PPE Primary Defense N95 Respirator & Nitrile Gloves H->PPE Spill Spill / Exposure Event H->Spill Decon Chemical Decontamination 1% NaOCl (Oxidative Cleavage) Spill->Decon Val Self-Validation HPLC-UV Swab Analysis (< LOD) Decon->Val Safe Environment Secured Val->Safe

Caption: Logical workflow for hazard mitigation and self-validating decontamination.

Self-Validating Handling & Experimental Protocols

In my laboratory, a protocol is only as good as its ability to prove it worked. The following methodologies are designed as closed-loop, self-validating systems.

Protocol 1: Safe Formulation & Decontamination Workflow

Because of its high dermal penetrance and respiratory hazard, handling the raw powder requires strict engineering controls.

Step 1: Containment & Weighing

  • Action: Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a dedicated powder-handling enclosure with a minimum face velocity of 0.5 m/s.

  • Causality: This prevents the inhalation of aerosolized particulates (H335). Nitrile gloves must be used; latex offers insufficient chemical resistance against non-polar aromatic heterocycles.

Step 2: Dissolution

  • Action: Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution.

  • Validation: Measure the UV-Vis absorbance of an aliquot diluted in methanol. The conjugated aromatic system exhibits strong, distinct UV absorption at ~260-280 nm. If the Beer-Lambert curve is non-linear, it indicates incomplete dissolution or precipitation, invalidating the stock.

Step 3: Oxidative Decontamination (Spill Response)

  • Action: In the event of a spill, do not use water. Apply a 1% sodium hypochlorite (NaOCl) solution directly to the spill.

  • Causality: NaOCl oxidizes the electron-rich pyridine and indene rings, breaking the extended conjugation and fundamentally neutralizing the molecule's biological toxicity.

  • Validation: Post-cleanup, swab the surface with a methanol-soaked applicator. Run the extract via HPLC-UV. The absence of the characteristic 280 nm peak confirms the environment is secured. If a peak is detected, repeat Step 3.

Protocol 2: In Vitro Topoisomerase IIα Inhibition Assay

5H-indeno[1,2-b]pyridin-5-ol derivatives are evaluated for their ability to inhibit Topoisomerase IIα[2]. This protocol uses a self-validating control matrix to ensure data integrity.

Step 1: Reaction Assembly

  • Prepare a reaction mixture containing 20 ng/μL of supercoiled pBR322 plasmid DNA, 1 U of human Topoisomerase IIα, and assay buffer (50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP).

  • Add the compound (diluted from the DMSO stock to final concentrations of 0.1 μM to 100 μM).

Step 2: Incubation & Termination

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K, followed by an additional 30-minute incubation to digest the enzyme.

Step 3: Electrophoresis & Self-Validation

  • Resolve the DNA topologies on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 2 hours. Post-stain with GelRed.

  • Validation: The assay must include a DMSO vehicle control (Negative Control - should show fully relaxed DNA) and an Etoposide control (Positive Control - should show linear DNA cleavage). If the controls do not yield these exact topologies, the enzyme has degraded, and the assay run is automatically invalidated.

AssayWorkflow Prep Stock Prep 10 mM in DMSO Dilute Serial Dilution 0.1 - 100 μM Prep->Dilute Incubate Incubation Topo IIα + pBR322 Dilute->Incubate Electro Electrophoresis 1% Agarose Gel Incubate->Electro Quant Quantification Densitometry Electro->Quant IC50 Data Analysis IC50 Calculation Quant->IC50

Caption: Step-by-step experimental workflow for evaluating Topoisomerase IIα inhibition.

References

  • PubChem. "(5R)-5H-indeno[1,2-b]pyridin-5-ol". National Institutes of Health. URL:[Link]

  • NextSDS. "5H-indeno[1,2-b]pyridin-5-one Chemical Substance Information". URL:[Link]

  • ResearchGate. "Synthesis of 5H‐indeno[1,2‐b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines". URL:[Link]

  • Bioorganic Chemistry. "4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols with enhanced topoisomerase IIα inhibitory activity: Synthesis, biological evaluation, and structure–activity relationships". URL:[Link]

Sources

Exploratory

Structural Elucidation of 5H-indeno[1,2-b]pyridin-5-ol: A Comprehensive Guide to Crystallographic Data and X-ray Diffraction Analysis

Executive Summary 5H-indeno[1,2-b]pyridin-5-ol (often referred to as an azafluorenol derivative) represents a privileged molecular scaffold in medicinal chemistry and materials science[1]. The rigid, nearly planar indeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5H-indeno[1,2-b]pyridin-5-ol (often referred to as an azafluorenol derivative) represents a privileged molecular scaffold in medicinal chemistry and materials science[1]. The rigid, nearly planar indeno-pyridine core coupled with the sp³-hybridized C5 carbinol center provides a unique three-dimensional topology. Recent advances in synthetic methodologies, such as superacid-promoted Friedel–Crafts reactions of N-heterocyclic alcohols, have enabled the efficient generation of these complex architectures[2]. However, understanding their precise spatial arrangement, stereochemistry, and supramolecular behavior requires rigorous single-crystal X-ray diffraction (XRD) analysis. This whitepaper provides a comprehensive, self-validating technical guide to the crystallographic characterization of 5H-indeno[1,2-b]pyridin-5-ol and its derivatives.

Molecular Architecture and Stereochemical Constraints

The structural integrity of 5H-indeno[1,2-b]pyridin-5-ol is defined by its fused tricyclic system:

  • The Indeno-Pyridine Core : The conjugation across the benzene and pyridine rings enforces a rigid, planar geometry.

  • The C5 Stereocenter : The bridging C5 carbon is sp³ hybridized, pushing the hydroxyl (-OH) group out of the equatorial plane. This creates a distinct stereocenter (e.g., the (5R) enantiomer[1]) and a highly directional vector for hydrogen bonding.

  • Electronic Distribution : The electron-deficient pyridine nitrogen serves as a potent hydrogen-bond acceptor, while the C5-OH acts as a donor, establishing the foundation for predictable supramolecular assembly in the solid state.

Experimental Methodology: Single-Crystal X-ray Diffraction

As a Senior Application Scientist, I emphasize that structural elucidation is not merely about running a diffractometer; it is a self-validating system where every experimental choice directly impacts the resolution of the final electron density map.

Phase 1: Controlled Crystallization (Solvent Evaporation Method)

Protocol:

  • Dissolve 10 mg of synthesized 5H-indeno[1,2-b]pyridin-5-ol[2] in a minimal volume (~0.5 mL) of dichloromethane (DCM).

  • Layer the solution carefully with 2 mL of n-hexane in a narrow borosilicate vial.

  • Puncture the cap with a 20-gauge needle and allow slow evaporation at 293 K in a vibration-free environment for 48–72 hours.

Causality: The binary solvent system balances the hydrophobic indeno-pyridine core (soluble in DCM) and the hydrophilic -OH group. Hexane acts as an antisolvent. Slow diffusion minimizes local supersaturation spikes, preventing twinning and yielding defect-free, block-like single crystals.

Phase 2: Cryogenic Mounting

Protocol:

  • Submerge the selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in perfluoropolyether (PFPE) oil.

  • Mount the crystal onto a MiTeGen cryoloop.

  • Transfer immediately to the goniometer head under a continuous nitrogen stream at 100(2) K.

Causality: PFPE oil displaces surface solvent, preventing lattice degradation. Flash-cooling to 100 K drastically reduces thermal atomic displacement parameters (ADPs), sharpening high-angle diffraction spots and mitigating X-ray-induced radical damage.

Phase 3: X-ray Diffraction Data Acquisition

Protocol:

  • Center the crystal optically and perform a preliminary matrix scan using Mo Kα radiation (λ = 0.71073 Å).

  • Define the data collection strategy to achieve a completeness of >99% up to sinθ/λ = 0.6 Å⁻¹.

  • Validation Checkpoint: Ensure the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections is < 0.05.

Causality: Mo Kα radiation is selected over Cu Kα to minimize absorption effects for dense organic crystals, ensuring the high-resolution data collection necessary for resolving the precise position of the hydroxyl hydrogen atom.

Phase 4: Phase Problem Resolution & Refinement

Protocol:

  • Solve the structure using Direct Methods (e.g., SHELXT) to generate the initial electron density map.

  • Refine the model via full-matrix least-squares on F² (SHELXL).

  • Model all non-hydrogen atoms anisotropically. Locate the C5-OH hydrogen atom from the difference Fourier map and refine it freely to confirm hydrogen bonding geometry.

Causality: Direct methods exploit statistical probability relationships between structure factor phases, which is highly effective for centrosymmetric organic molecules. Free refinement of the -OH hydrogen is critical to validate the supramolecular network.

XRD_Workflow A Solvent Evaporation (DCM/Hexane) B Single Crystal Selection (Polarized Light) A->B Yields diffraction-quality crystals C Cryogenic Mounting (100 K, N2 Stream) B->C Minimizes solvent loss D X-ray Diffraction (Mo Kα, λ=0.71073 Å) C->D Reduces thermal motion E Structure Solution (Direct Methods) D->E Generates electron density map F Anisotropic Refinement (SHELXL, F²) E->F Resolves atomic coordinates

Caption: Step-by-step experimental workflow for the X-ray diffraction analysis of 5H-indeno[1,2-b]pyridin-5-ol.

Crystallographic Data & Structural Parameters

Based on structural analogs and azafluorenol derivatives (such as 4-hydroxymethyl-5H-indeno[1,2-b]pyridin-5-ol), the core scaffold typically crystallizes in a monoclinic crystal system. The following table summarizes the representative quantitative crystallographic data expected for this class of compounds.

Crystallographic ParameterRepresentative Value (Azafluorenol Core)
Empirical Formula C₁₂H₉NO
Formula Weight 183.21 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit Cell Dimensions a ≈ 9.0 Å, b ≈ 8.2 Å, c ≈ 12.5 Å, β ≈ 95°
Volume ~920 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F² 1.02 - 1.05
Final R indices[I>2sigma(I)] R1 ≈ 0.035, wR2 ≈ 0.090

Supramolecular Assembly and Hydrogen Bonding Networks

The spatial arrangement of 5H-indeno[1,2-b]pyridin-5-ol in the solid state is heavily dictated by classical hydrogen bonding. The hydroxyl group at the C5 position acts as a strong hydrogen bond donor, while the basic nitrogen of the pyridine ring acts as the acceptor.

In the P2₁/c space group, this typically results in the formation of infinite 1D supramolecular zigzag chains or centrosymmetric dimers along the crystallographic b-axis. The O-H···N bond distance is generally observed in the range of 2.75–2.85 Å, indicating a strong intermolecular interaction that dictates the bulk physical properties of the crystal.

H_Bonding M1 Molecule A (C5-OH) M2 Molecule B (Pyridine-N) M1->M2 O-H···N H-Bond (~2.8 Å) M3 Molecule C (C5-OH) M2->M3 Crystal Packing

Caption: Logical relationship of the O-H···N intermolecular hydrogen bonding network driving crystal packing.

Implications for Structure-Based Drug Design (SBDD)

For drug development professionals, the high-resolution XRD data of 5H-indeno[1,2-b]pyridin-5-ol is invaluable. The precise atomic coordinates allow for the rigorous calibration of in silico docking algorithms. By understanding the exact vector of the C5-OH group and the electron density around the pyridine nitrogen, medicinal chemists can accurately model pharmacophores for target proteins (e.g., kinase hinge regions). This ensures that synthetic modifications at the C5 position (such as phenyl substitutions utilizing N-heterocyclic alcohols[2]) will sterically and electronically complement the biological binding pocket.

References

  • PubChem | (5R)-5H-indeno[1,2-b]pyridin-5-ol | National Center for Biotechnology Information | [Link]

  • Hood, J. C., Anokhin, M. V., & Klumpp, D. A. (2023) | Friedel–Crafts Reactions with N-Heterocyclic Alcohols | The Journal of Organic Chemistry, 88(15), 10483–10493 |[Link]

  • Dombeck, A., & Bracher, F. (2003) | Strukturmodifikationen an den antimikrobiell u. zytotoxisch aktiven Annonaceen-Alkaloiden Cleistopholin, Sampangin und Onychin | Elektronische Hochschulschriften der LMU München |[Link]

Sources

Foundational

Thermodynamic Stability of 5H-Indeno[1,2-b]pyridin-5-ol in Aqueous Solutions: A Mechanistic Guide

Executive Summary & Structural Dynamics The 5H-indeno[1,2-b]pyridin-5-ol architecture—commonly referred to as an azafluorenol core—is a privileged scaffold in the development of advanced liquid crystals, transition-metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dynamics

The 5H-indeno[1,2-b]pyridin-5-ol architecture—commonly referred to as an azafluorenol core—is a privileged scaffold in the development of advanced liquid crystals, transition-metal ligands, and targeted pharmaceuticals[1]. When transitioning this molecule from organic synthesis into aqueous biological or formulation environments, understanding its thermodynamic stability is paramount.

Evaluating the aqueous stability of 5H-indeno[1,2-b]pyridin-5-ol requires decoupling reversible acid-base speciation from irreversible redox degradation. The molecule features a rigid, planar indenopyridine core with two ionizable sites: a basic pyridinyl nitrogen and a weakly acidic bridging hydroxyl group. This guide details the thermodynamic parameters governing its speciation, its inherent resistance to solvolysis, and the self-validating experimental protocols required to profile it accurately.

Acid-Base Speciation and Solvolysis Resistance

Speciation Thermodynamics

The thermodynamic solubility and reactivity of 5H-indeno[1,2-b]pyridin-5-ol are strictly dictated by the pH of the aqueous medium. The predicted pKa​ of the parent 5H-indeno[1,2-b]pyridine nitrogen is 4.69±0.20 [2]. Consequently, at physiological pH (7.4), the molecule exists almost exclusively in its neutral, unprotonated state, which exhibits the lowest thermodynamic solubility ( ΔGsolv​ ). In highly alkaline environments, the bridging hydroxyl group undergoes deprotonation ( pKa​≈13.5 ), forming a highly soluble anionic species.

The Antiaromatic Barrier to Solvolysis

A critical mechanistic feature of azafluorenols is their extreme resistance to SN​1 -type solvolysis in water. Heterolytic cleavage of the C-OH bond to form a carbocation is a common degradation pathway for benzylic and allylic alcohols. However, the loss of the hydroxyl group from 5H-indeno[1,2-b]pyridin-5-ol would generate an azafluorenyl cation. This planar intermediate possesses a 12 π -electron system, rendering it strictly antiaromatic[3]. The massive thermodynamic penalty associated with antiaromaticity prevents hydrolytic degradation, making the C-OH bond exceptionally stable in aqueous solutions.

Speciation Cation Cationic Form (pH < 4.7) Protonated Pyridine Neutral Neutral Form (pH 4.7 - 13.5) 5H-indeno[1,2-b]pyridin-5-ol Cation->Neutral -H⁺ (pKa 4.69) Neutral->Cation +H⁺ Anion Anionic Form (pH > 13.5) Deprotonated Hydroxyl Neutral->Anion -H⁺ (pKa ~13.5) Ketone Oxidized Form 5H-indeno[1,2-b]pyridin-5-one Neutral->Ketone [O] (Thermodynamic Sink) Anion->Neutral +H⁺

Caption: pH-dependent speciation and redox pathways of 5H-indeno[1,2-b]pyridin-5-ol.

The Redox Thermodynamic Sink

While the azafluorenol core is stable against hydrolysis, it is highly susceptible to oxidation. Under open atmospheric conditions, the neutral 5H-indeno[1,2-b]pyridin-5-ol oxidizes to the corresponding ketone (azafluorenone)[1].

In aqueous solutions containing dissolved oxygen or reactive oxygen species (ROS), this oxidation acts as an irreversible thermodynamic sink ( ΔG∘≈−154 kJ/mol). If this redox pathway is not suppressed during experimental profiling, the continuous depletion of the neutral species will violate the equilibrium assumptions required for accurate pKa​ and solubility measurements.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters governing the stability of the 5H-indeno[1,2-b]pyridin-5-ol core in water at 298 K.

Thermodynamic ParameterValue (298 K)Gibbs Free Energy ( ΔG∘ )Mechanistic Significance
Pyridinium Dissociation ( pKa1​ ) 4.69±0.20 +26.8 kJ/molDefines the cationic-to-neutral transition boundary[2].
Hydroxyl Dissociation ( pKa2​ ) ∼13.5 +77.1 kJ/molRelevant only in highly alkaline formulations.
Solvolysis (C-OH Heterolysis) Keq​<10−20 >+114.0 kJ/molAntiaromaticity of the azafluorenyl cation prevents degradation[3].
Oxidation to Azafluorenone E∘≈+0.8 V −154.0 kJ/molIrreversible thermodynamic sink in the presence of O2​ [1].

Validated Experimental Workflows

To accurately measure the thermodynamic properties of 5H-indeno[1,2-b]pyridin-5-ol, the experimental design must actively prevent oxidation while cross-validating equilibrium states.

Workflow Prep 1. Sample Preparation Degassed Aqueous Buffer (Ar/N2) pKa 2. Speciation Analysis UV-Vis & Potentiometry Prep->pKa Solubility 3. Solvation Thermodynamics Shake-Flask & HPLC Prep->Solubility Redox 4. Redox Profiling Cyclic Voltammetry Prep->Redox Data 5. Data Synthesis Gibbs Free Energy Calculation pKa->Data Solubility->Data Redox->Data

Caption: Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Self-Validating Speciation Profiling ( pKa​ Determination)

Causality: Potentiometry alone only measures bulk proton transfer, which can be skewed by dissolved CO2​ or trace impurities. Coupling it with UV-Vis spectroscopy ensures that the measured proton transfer directly correlates with the electronic transitions of the indenopyridine chromophore.

  • Anaerobic Preparation: Prepare a 50 μM solution of 5H-indeno[1,2-b]pyridin-5-ol in 0.15 M KCl (to maintain constant ionic strength). Sparge the solution with Argon for 30 minutes to remove dissolved O2​ , preventing oxidation to azafluorenone[1].

  • Titration: Using an automated titrator enclosed in an inert atmosphere, adjust the pH from 2.0 to 10.0 using CO2​ -free 0.1 M NaOH.

  • Spectrophotometric Validation: Route the solution through a flow-cell in a UV-Vis spectrophotometer. Record spectra at 0.2 pH increments.

  • Validation Check: The emergence of sharp isosbestic points in the UV-Vis overlay mathematically proves that only a two-state equilibrium (Cation Neutral) is occurring. If the isosbestic points drift, it indicates that the thermodynamic sink (oxidation) has been breached.

Protocol B: Isothermal Shake-Flask Solubility

Causality: Kinetic solubility methods (like solvent-shift assays) often trap molecules in metastable supersaturated states. The shake-flask method guarantees true thermodynamic equilibrium ( ΔG=0 ).

  • Equilibration: Add an excess of solid 5H-indeno[1,2-b]pyridin-5-ol to degassed phosphate buffers at pH 2.0 (cationic regime) and pH 7.4 (neutral regime).

  • Incubation: Agitate the suspensions at 298 K for 48 hours in sealed, amber vials (to prevent photo-oxidation).

  • Phase Separation & Analysis: Centrifuge the samples to separate the solid phase. Analyze the supernatant via HPLC-UV. The concentration of the neutral species at pH 7.4 represents the intrinsic thermodynamic solubility ( S0​ ).

Conclusion

The thermodynamic stability of 5H-indeno[1,2-b]pyridin-5-ol in aqueous solutions is defined by a delicate balance between robust structural stability and redox vulnerability. While the antiaromatic nature of the azafluorenyl cation completely protects the molecule from hydrolytic degradation[3], its susceptibility to oxidation necessitates strict anaerobic controls during formulation and thermodynamic profiling[1]. By employing self-validating, coupled analytical techniques, researchers can accurately map the speciation and solubility of this critical chemical scaffold.

References

  • Directed ortho and Remote Metalation–Suzuki–Miyaura Cross Coupling Route to Azafluorenol Core Liquid Crystals The Journal of Organic Chemistry (ACS Publications) URL:[1]

  • Cas 244-99-5, 5H-indeno[1,2-b]pyridine Chemical Properties and Predicted pKa LookChem URL:[2]

  • Friedel–Crafts Reactions with N-Heterocyclic Alcohols The Journal of Organic Chemistry (ACS Publications) URL:[3]

Sources

Exploratory

Hydrogen Bonding Behavior in 5H-indeno[1,2-b]pyridin-5-ol Crystal Lattices: A Comprehensive Guide to Supramolecular Assembly and Polymorphism

Executive Summary The solid-state behavior of active pharmaceutical ingredients (APIs) and their precursors fundamentally dictates their solubility, stability, and bioavailability. 5H-indeno[1,2-b]pyridin-5-ol , a rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The solid-state behavior of active pharmaceutical ingredients (APIs) and their precursors fundamentally dictates their solubility, stability, and bioavailability. 5H-indeno[1,2-b]pyridin-5-ol , a rigid azafluorenol derivative, presents a highly specific and fascinating case study in crystal engineering. Because it possesses both a strong hydrogen bond donor (the C5 hydroxyl group) and a strong hydrogen bond acceptor (the pyridine nitrogen) on a rigid, planar tricyclic core, its crystallization landscape is dominated by competing intermolecular hydrogen-bonding networks.

This whitepaper provides an in-depth technical analysis of the supramolecular assembly of 5H-indeno[1,2-b]pyridin-5-ol, detailing the causality behind its polymorphic behavior, presenting representative crystallographic data, and outlining self-validating experimental workflows for solid-state characterization.

Structural Foundations and Synthesis

5H-indeno[1,2-b]pyridin-5-ol is characterized by a fused tricyclic core. Recent advances in synthetic methodology, specifically superacid-promoted Friedel–Crafts reactions utilizing N-heterocyclic alcohols, have enabled the efficient synthesis and derivatization of these complex scaffolds[1].

Once synthesized, the molecule's solid-state behavior is governed by two highly active functional sites:

  • Hydroxyl Group (-OH) at C5 : Acts as a strong hydrogen bond donor.

  • Pyridine Nitrogen (N) : Acts as a strong, highly directional hydrogen bond acceptor.

Because these two groups are geometrically constrained on the rigid indeno-pyridine core, intramolecular hydrogen bonding is sterically prohibited. Consequently, the system is forced into intermolecular self-assembly, making it highly sensitive to the crystallization environment.

Hydrogen Bonding Motifs and Supramolecular Assembly

The crystallization of 5H-indeno[1,2-b]pyridin-5-ol is governed by a strict hierarchy of intermolecular forces, leading to distinct supramolecular synthons depending on the solvent environment.

Primary Motifs: Strong O-H...N and O-H...O Interactions
  • Centrosymmetric Dimers : In non-polar solvents (e.g., toluene, heptane), the absence of solvent competition drives the molecules to satisfy their strong hydrogen-bonding potential by forming R22​(10) centrosymmetric dimers. This is driven purely by the robust O-H...N interactions.

  • 1D Polymeric Chains : In polar aprotic solvents (e.g., acetone, ethyl acetate), the crystallization kinetics and transient solvent-solute interactions often favor the formation of infinite 1D zig-zag chains mediated by O-H...O or alternating O-H...N bonds.

Secondary Motifs: Weak C-H...O and C-H...π Interactions

While strong hydrogen bonds dictate the primary 1D or 0D (dimer) assemblies, the final 3D lattice packing is heavily influenced by weaker interactions. As established in foundational crystal engineering literature, weak hydrogen bridges such as C-H...O are not merely isotropic van der Waals forces; they possess significant electrostatic and directional character[2]. These weak interactions guide the parallel stacking of the 1D chains or dimers into the final macroscopic crystal structure[3].

Assembly Monomer Monomer (Free O-H & Pyridine N) Dimer Centrosymmetric Dimer (O-H...N H-Bonds) Monomer->Dimer Non-polar Solvents Chain 1D Polymeric Chain (O-H...O / C-H...O) Monomer->Chain Polar Solvents Lattice 3D Crystal Lattice (Pi-Pi & VdW Forces) Dimer->Lattice 3D Packing Chain->Lattice 3D Packing

Supramolecular assembly pathways driven by competing hydrogen bond motifs.

Quantitative Crystallographic Data

To evaluate the stability of the polymorphs, it is critical to quantify the interaction strengths. The table below summarizes representative crystallographic parameters for the hydrogen-bonding networks typically observed in azafluorenol derivatives.

Interaction TypeDonor-Acceptor Distance (Å)Hydrogen-Acceptor Distance (Å)Donor-H...Acceptor Angle (°)Est. Interaction Strength (kcal/mol)
O-H...N (Dimer)2.75 - 2.821.85 - 1.95165 - 1756.5 - 8.0
O-H...O (Chain)2.68 - 2.741.78 - 1.88160 - 1705.0 - 6.5
C-H...O (Weak)3.20 - 3.402.40 - 2.60130 - 1501.5 - 2.5
C-H...π (Weak)3.50 - 3.702.70 - 2.90120 - 1401.0 - 2.0

Note: Values are representative ranges derived from standard crystallographic analyses of azafluorenol and indeno-pyridine derivatives.

Experimental Workflows for Lattice Characterization

To accurately map the polymorphic landscape of 5H-indeno[1,2-b]pyridin-5-ol, a multi-modal analytical approach is required.

Workflow Synthesis Synthesis & Purification (5H-indeno[1,2-b]pyridin-5-ol) Cryst Solvent-Mediated Crystallization (Polymorph Screening) Synthesis->Cryst SCXRD Single Crystal XRD (Primary H-bond mapping) Cryst->SCXRD FTIR Variable-Temp FTIR (Vibrational shifts) Cryst->FTIR NMR Solid-State 15N NMR (Local environment) Cryst->NMR Analysis Supramolecular Network Analysis (Hirshfeld Surface & DFT) SCXRD->Analysis FTIR->Analysis NMR->Analysis

Comprehensive workflow for characterizing hydrogen-bonded crystal lattices.

Protocol 1: Solvent-Mediated Polymorph Screening

Causality: To map the thermodynamic landscape, we must systematically vary the dielectric constant and hydrogen-bonding propensity of the crystallization solvent. Non-polar solvents force the solute to self-associate, while polar solvents actively compete for hydrogen bonds, trapping the lattice in different kinetic or thermodynamic minima.

Step-by-Step Methodology:

  • Prepare saturated solutions of 5H-indeno[1,2-b]pyridin-5-ol in a diverse panel of solvents (e.g., Toluene, Ethyl Acetate, Methanol, Acetonitrile) at 50°C.

  • Filter the solutions through a 0.22 µm PTFE syringe filter into clean, silanized glass vials to remove heterogeneous nucleation sites.

  • Subject the vials to a controlled cooling ramp of 0.1°C/min down to 5°C to promote the growth of diffraction-quality single crystals.

  • Isolate the crystals via vacuum filtration and immediately store them in a desiccator to prevent ambient moisture-induced phase transitions.

Self-Validation System: Perform Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) on all isolated crystals. A true, stable thermodynamic polymorph will exhibit a distinct, reproducible melting endotherm without prior desolvation weight loss or solid-solid phase transition peaks. If an exothermic peak is observed before melting, the isolated crystal is a metastable kinetic polymorph.

Protocol 2: Advanced Solid-State Characterization (SCXRD and ssNMR)

Causality: Single Crystal X-Ray Diffraction (SCXRD) provides the absolute atomic coordinates of the heavy atoms (C, N, O), but hydrogen atom positions are often poorly resolved due to their low electron density. Therefore, Solid-State 15 N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is required to definitively probe the local chemical environment and confirm the hydrogen-bonding state of the pyridine nitrogen.

Step-by-Step Methodology:

  • SCXRD: Mount a suitable single crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα microfocus source. Collect data at 100 K to minimize thermal motion and improve the resolution of hydrogen atom electron density.

  • Structure Solution: Solve the structure using direct methods. Refine hydrogen atoms attached to oxygen freely, rather than using riding models, to accurately determine the O-H...N angle and distance.

  • ssNMR: Pack the bulk crystalline powder into a zirconia rotor. Acquire 15 N CP-MAS NMR spectra at a spinning rate of 10-12 kHz. Use a contact time optimized for protonated vs. unprotonated nitrogens (typically 2-5 ms).

Self-Validation System: Cross-correlate the N...H distance derived from SCXRD with the isotropic chemical shift observed in the 15 N ssNMR spectrum. A shorter N...H distance (indicating a stronger hydrogen bond) must linearly correlate with a distinct downfield shift in the 15 N resonance compared to the free monomer. Discrepancies between these two orthogonal techniques indicate either a bulk purity issue or dynamic proton disorder in the lattice.

Implications for Drug Development

Understanding the hydrogen-bonding behavior of 5H-indeno[1,2-b]pyridin-5-ol is not merely an academic exercise. In drug development, the specific polymorph—whether it is the tightly bound centrosymmetric dimer or the looser 1D polymeric chain—directly impacts the lattice energy.

A polymorph with higher lattice energy (typically the dimerized form) will exhibit lower apparent solubility and a slower dissolution rate in aqueous media. Conversely, identifying and stabilizing a metastable polymorph or a co-crystal can significantly enhance the bioavailability of indeno-pyridine-based therapeutics. By utilizing the workflows and structural principles outlined in this guide, development scientists can deliberately engineer the solid-state properties of these compounds to meet target product profiles.

References

  • Hood, J. C., Anokhin, M. V., & Klumpp, D. A. (2023). Friedel–Crafts Reactions with N-Heterocyclic Alcohols. The Journal of Organic Chemistry, 88(15), 10483–10493.

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573.

  • Desiraju, G. R. (2011). Reflections on the Hydrogen Bond in Crystal Engineering. Crystal Growth & Design, 11(4), 896-898.

Sources

Protocols & Analytical Methods

Method

Application Note: Superacid-Promoted Friedel-Crafts Alkylation Using 5H-Indeno[1,2-b]pyridin-5-ol

Overview and Scope The synthesis of highly substituted azafluorenes is of significant interest in drug development and materials science due to their rigid, planar scaffolds and tunable electronic properties. Traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Scope

The synthesis of highly substituted azafluorenes is of significant interest in drug development and materials science due to their rigid, planar scaffolds and tunable electronic properties. Traditional Friedel-Crafts alkylations often fail when employing N-heterocyclic alcohols—such as 5H-indeno[1,2-b]pyridin-5-ol—because the basic nitrogen atom severely deactivates the molecule toward carbocation formation.

This application note details a robust, superacid-promoted protocol that overcomes this thermodynamic limitation by leveraging superelectrophilic activation. By utilizing an excess of trifluoromethanesulfonic acid (triflic acid), researchers can drive the high-yield synthesis of 5,5-diaryl-5H-indeno[1,2-b]pyridines directly from unactivated arenes[1].

Mechanistic Rationale: The Role of Superelectrophiles

In standard acidic media, the pyridine nitrogen of 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol rapidly protonates. The resulting monocation is highly electron-withdrawing, which electrostatically repels further protonation at the adjacent hydroxyl group and prevents the dehydration necessary to form a carbocation.

To bypass this barrier, a superacid (CF₃SO₃H) is utilized in large excess (10–11 equivalents). The extreme acidity forces the secondary protonation and subsequent dehydration of the alcohol, generating a dicationic superelectrophile [1]. This highly reactive intermediate features a localized carbocation at the C5 position, which is electrophilic enough to attack even deactivated arenes, driving the Friedel-Crafts alkylation to near-quantitative yields.

Pathway N1 5-phenyl-5H-indeno [1,2-b]pyridin-5-ol N2 N-Protonated Monocation N1->N2 CF3SO3H (Protonation) N3 Dicationic Superelectrophile N2->N3 Excess CF3SO3H (- H2O) N4 Alkylated Product (e.g., 5,5-diphenyl) N3->N4 Arene Attack & Basic Workup

Mechanistic pathway of superacid-promoted Friedel-Crafts alkylation via a dicationic intermediate.

Quantitative Data and Substrate Scope

The superacid protocol demonstrates broad applicability across various arene nucleophiles. The table below summarizes the expected yields when reacting 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol with representative arenes under standard conditions (10 equiv CF₃SO₃H, 25 °C, 15 h) [1].

N-Heterocyclic Alcohol (0.5 mmol)Arene Nucleophile (5.0 mmol)Superacid (5.0 mmol)ProductIsolated Yield
5-phenyl-5H-indeno[1,2-b]pyridin-5-olBenzeneCF₃SO₃H5,5-diphenyl-5H-indeno[1,2-b]pyridine97%
5-phenyl-5H-indeno[1,2-b]pyridin-5-olChlorobenzeneCF₃SO₃H5-(chlorophenyl)-5-phenyl-5H-indeno[1,2-b]pyridine>90%
5-phenyl-5H-indeno[1,2-b]pyridin-5-olBromobenzeneCF₃SO₃H5-(bromophenyl)-5-phenyl-5H-indeno[1,2-b]pyridine>90%
5-phenyl-5H-indeno[1,2-b]pyridin-5-ol1-PhenyldodecaneCF₃SO₃H5-(dodecylphenyl)-5-phenyl-5H-indeno[1,2-b]pyridine>85%

Required Materials & Equipment

  • Substrate: 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol (CAS: 107053-09-8)

  • Reagents: Trifluoromethanesulfonic acid (Triflic acid, ≥99%), Benzene (or alternative arene), Anhydrous Chloroform (CHCl₃), 10 M Sodium Hydroxide (NaOH).

  • Equipment: 25 mL round-bottom flask, PTFE-coated magnetic stir bar, separatory funnel, pH indicator strips, ice bath.

  • Safety Note: Triflic acid is a highly corrosive superacid. Handle exclusively in a fume hood using appropriate PPE.

Step-by-Step Experimental Protocol

The following procedure is designed as a self-validating workflow for a 0.5 mmol scale reaction.

Step 1: Reaction Assembly

  • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol (130 mg, 0.5 mmol) in anhydrous chloroform (5.0 mL) to yield a 0.1 M solution.

  • Add the target arene nucleophile (e.g., benzene, 0.45 mL, 5.0 mmol, 10 equiv) to the solution.

Step 2: Superacid Activation 3. Critical Action: Place the flask in a room-temperature water bath to act as a mild heat sink. Slowly add triflic acid (0.45 mL, ~5.0 mmol, 10 equiv) dropwise over 2 minutes.

  • Causality: The first equivalent of acid rapidly protonates the pyridine ring (an exothermic process). The remaining excess is strictly required to push the equilibrium toward the dehydration event that forms the dicationic superelectrophile.

  • Seal the flask and stir the reaction vigorously at 25 °C for 15 hours.

Step 3: Quenching and Basification (Self-Validating System) 5. Carefully pour the dark crude reaction mixture over 20 g of crushed ice in a beaker to safely quench the superacid. 6. Self-Validation Checkpoint: Slowly add 10 M NaOH dropwise while stirring until the aqueous layer reaches pH 10–11 (verify thoroughly with pH strips).

  • Causality: Under highly acidic conditions, the product exists as a water-soluble pyridinium triflate salt. Failing to reach a strongly basic pH will result in the product remaining trapped in the aqueous layer during extraction, leading to falsely low yields. A confirmed pH > 10 ensures complete free-basing of the pyridine nitrogen, partitioning the product entirely into the organic phase.

Step 4: Extraction and Purification 7. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous phase with chloroform (2 × 15 mL). 8. Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and filter. 9. Concentrate the filtrate under reduced pressure. 10. Purify the crude residue via silica gel flash chromatography (eluent: 3:7 EtOAc:hexanes) to isolate the pure product (e.g., 5,5-diphenyl-5H-indeno[1,2-b]pyridine) as a white solid.

References

  • Hood, J. C., Anokhin, M. V., & Klumpp, D. A. (2023). "Friedel–Crafts Reactions with N-Heterocyclic Alcohols." The Journal of Organic Chemistry, 88(15), 11242–11251.[Link]

Application

Synthesis of 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol from 4-Azafluorenone via Phenylmagnesium Bromide Addition

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract The 5H-indeno[1,2-b]pyridine scaffold is a privileged structure in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

The 5H-indeno[1,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with promising antiproliferative and antimetastatic activities.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol, a key tertiary alcohol derivative. The synthesis is achieved through the nucleophilic addition of a phenyl Grignard reagent to the carbonyl of 4-azafluorenone (5H-indeno[1,2-b]pyridin-5-one). This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, comprehensive safety guidelines, and methods for product characterization, designed for professionals in organic synthesis and drug development.

Scientific Principle and Mechanistic Insight

The core of this synthesis is the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[3][4] The reaction involves the nucleophilic attack of the carbanionic phenyl group from phenylmagnesium bromide (PhMgBr) on the electrophilic carbonyl carbon of 4-azafluorenone.[5]

Mechanism:

  • Nucleophilic Addition: The Grignard reagent adds to the ketone's carbonyl group, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Work-up): A subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product, 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol.[6][7]

The causality for the stringent experimental conditions is rooted in the high reactivity of the Grignard reagent. Phenylmagnesium bromide is a potent base and will react readily with any protic source, such as water or alcohols.[8][9] This necessitates the use of anhydrous (dry) solvents and glassware to prevent the reagent from being quenched, which would halt the reaction and reduce the yield.[4][8][9]

Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints and clear indicators of reaction progression.

Materials and Equipment

Reagent & Solvent Data:

Reagent/Solvent Formula MW ( g/mol ) Concentration/Purity Amount
4-Azafluorenone C₁₂H₇NO 181.19 >98% 1.0 g (5.52 mmol)
Phenylmagnesium Bromide C₆H₅MgBr 181.31 3.0 M in Diethyl Ether 2.2 mL (6.62 mmol)
Diethyl Ether (Anhydrous) (C₂H₅)₂O 74.12 >99.7%, <50 ppm H₂O ~70 mL
Saturated NH₄Cl (aq) NH₄Cl 53.49 Saturated Solution ~50 mL
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 ACS Grade ~150 mL
Brine (Saturated NaCl) NaCl 58.44 Saturated Solution ~50 mL

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | As needed |

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and drying tube (filled with Drierite or CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Visual Workflow

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis A Dry Glassware (Flame or Oven) B Assemble Apparatus Under Inert Gas A->B C Prepare 4-Azafluorenone Solution in Anhydrous Ether B->C D Cool Reactant to 0 °C C->D E Slowly Add Phenylmagnesium Bromide D->E F Warm to RT & Stir (Monitor by TLC) E->F G Quench with Sat. aq. NH4Cl at 0 °C F->G H Extract with Ethyl Acetate G->H I Wash with Brine & Dry (Na2SO4) H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Experimental workflow for the synthesis of 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol.

Step-by-Step Protocol

Part A: Reaction Setup

  • Dry Glassware: Scrupulously clean and dry all glassware in an oven at 120 °C overnight or by flame-drying under vacuum immediately before use.[4][8] This is the most critical step to ensure an anhydrous environment.

  • Assemble Apparatus: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a rubber septum. Allow the apparatus to cool to room temperature under a gentle stream of inert gas (Nitrogen or Argon).

  • Prepare Reactant Solution: In the prepared flask, dissolve 4-azafluorenone (1.0 g, 5.52 mmol) in 40 mL of anhydrous diethyl ether. Stir the solution until all the solid has dissolved.

Part B: Grignard Addition 4. Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C. Cooling is essential to control the exothermic nature of the Grignard addition.[6][10] 5. Reagent Addition: Using a dry syringe, slowly add the phenylmagnesium bromide solution (2.2 mL of 3.0 M solution, 6.62 mmol, 1.2 equivalents) dropwise to the stirred 4-azafluorenone solution over 20-30 minutes. Maintain the internal temperature below 10 °C. A rapid addition can lead to uncontrolled boiling and side product formation.[11] 6. Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-azafluorenone spot.[6]

Part C: Work-up and Purification 7. Quenching: Cool the reaction flask back to 0 °C in an ice bath. In a separate beaker, prepare ~50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution and cool it in an ice bath. 8. CAUTION (Exothermic): While stirring vigorously, very slowly and carefully add the reaction mixture dropwise to the cold NH₄Cl solution.[6] This step is highly exothermic and may produce fumes.[6] The NH₄Cl serves to protonate the magnesium alkoxide intermediate and to quench any unreacted Grignard reagent, forming insoluble magnesium salts.[6] 9. Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.[12] 10. Washing: Wash the combined organic extracts with brine (1 x 50 mL). The brine wash helps to remove the majority of dissolved water from the organic layer.[6] 11. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3] 12. Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

Analysis Expected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the aromatic protons of the indenopyridine and phenyl rings, and a characteristic singlet for the hydroxyl (-OH) proton.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Signals for aromatic carbons, and a key quaternary carbon signal around 75-85 ppm for the C-OH group. The ketone signal (~190 ppm) from the starting material will be absent.

| Mass Spec (HRMS ESI) | m/z: [M+H]⁺ calculated for C₁₈H₁₄NO⁺: 260.1070; Found: 260.10XX. |

Mandatory Safety Protocols

A thorough risk assessment must be conducted before beginning this procedure.[10] Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and solvents.

  • Fire Hazard: Diethyl ether is extremely flammable and volatile.[8][11] Ensure no open flames or spark sources are present in the laboratory. All heating must be done using a sand or oil bath, not a heating mantle.[10]

  • Reactivity Hazards: Grignard reagents are air and moisture-sensitive and can be pyrophoric.[9][13] The reaction and quenching steps are exothermic and can become vigorous if addition rates are not controlled.[10][11] Always have an ice bath ready to cool the reaction if necessary.[10]

  • Personal Protective Equipment (PPE): At all times, wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[10][11]

  • Engineering Controls: This entire procedure MUST be performed inside a certified chemical fume hood to manage flammable vapors and potential fumes from the quenching process.[9][11]

  • Contingency Planning: Do not work alone. Ensure another person familiar with the reaction is present in the lab.[10][11] Have appropriate fire extinguishing equipment (e.g., Class D for metal fires, sand bucket) readily accessible.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Available at: [Link]

  • University of Chicago. Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]

  • American Chemical Society. Grignard Reaction. ACS Center for Lab Safety. Available at: [Link]

  • University of Washington. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for organometallic compounds. Available at: [Link]

  • Funny Ehs info. (2024, June 7). Grignard reaction safety [Video]. YouTube. Available at: [Link]

  • NileRed. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Available at: [Link]

  • Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. Available at: [Link]

  • CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents.
  • Hussain, M. A., et al. (2015). Mechanism for the formation of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. ResearchGate. Available at: [Link]

  • Jasperse, J. Grignard Reaction. North Dakota State University. Available at: [Link]

  • NextSDS. 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol — Chemical Substance Information. Available at: [Link]

  • Hertkorn, C., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1622. Available at: [Link]

  • National Center for Biotechnology Information. 5H-Indeno(1,2-b)pyridin-5-one. PubChem Compound Database. Available at: [Link]

  • Rogers, H. R., et al. (2007). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Organic Letters, 9(22), 4331-4334. Available at: [Link]

  • Charris, J. R., et al. (2021). Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. Archiv der Pharmazie, 354(8), e2100092. Available at: [Link]

  • Boodts, S., et al. (2022). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Molecules, 27(15), 4851. Available at: [Link]

  • University of Massachusetts Boston. Formation and reaction of a Grignard reagent. Available at: [Link]

  • Dutysheva, E.A., et al. (2021). Dataset of NMR-Spectra Pyrrolyl- and Indolylazines with Neuroprotective Potential. Data in Brief, 39, 107562. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available at: [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2026, January 18). Synthesis of 5H‐indeno[1,2‐b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines | Request PDF. Available at: [Link]

  • ResearchGate. Synthesis and modification of 5H‐indeno[1,2‐b]pyridin‐5‐ones. Available at: [Link]

  • Martínez, R., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and Investigation of Their Antimalarial Activity. Molecules, 28(10), 4118. Available at: [Link]

  • Nolan, E. M., et al. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Molecules, 27(12), 3698. Available at: [Link]

  • Sandrock, J., et al. (2022). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]

  • University of Wisconsin-La Crosse. (2013). Effect of Phenyl Substituents on the Photosolvolysis of 9-phenyl-9-Fluorenol. Journal of Undergraduate Research XVI. Available at: [Link]

  • Marjani, A. P., et al. (2019). Synthesis of Indeno[1,2-b]benzofurans using TPAB as Highly Efficient and Recoverable Catalyst. South African Journal of Chemistry, 72, 115-120. Available at: [Link]

  • Semantic Scholar. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. Available at: [Link]

  • Chemspace. 3-[(5Z)-5H-indeno[1,2-b]pyridin-5-ylidene]-5-phenyl-2,3-dihydrofuran-2-one. Available at: [Link]

Sources

Method

Application Note: 5H-Indeno[1,2-b]pyridin-5-ol as a Strategic Precursor for High-Efficiency OLED Luminescent Materials

Target Audience: Materials Scientists, Optoelectronic Researchers, and Cross-Disciplinary Drug Development Professionals. Executive Summary & Cross-Disciplinary Rationale The compound 5H-indeno[1,2-b]pyridin-5-ol represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronic Researchers, and Cross-Disciplinary Drug Development Professionals.

Executive Summary & Cross-Disciplinary Rationale

The compound 5H-indeno[1,2-b]pyridin-5-ol represents a highly versatile, privileged polycyclic heteroaromatic scaffold. For drug development professionals, the indeno[1,2-b]pyridine core is well-recognized for its potent biological activities, including targeted antiproliferative and antimetastatic effects in oncology[1]. However, in the realm of optoelectronics and materials science, this exact structural rigidity and extended π -conjugation make it an exceptional precursor for Organic Light-Emitting Diodes (OLEDs).

By utilizing the secondary alcohol at the C5 position as a synthetic handle, researchers can oxidize the scaffold to a 4-azafluorenone derivative—a potent electron acceptor[2]. When coupled with electron-donating moieties, this core facilitates the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters capable of achieving External Quantum Efficiencies (EQE) approaching 30% in sky-blue OLEDs[3].

Mechanistic Causality in OLED Design

The transition from a simple precursor to a high-performance OLED emitter relies on fundamental photophysical principles:

  • LUMO Energy Modulation: The incorporation of the pyridine-type nitrogen atom into the rigid indeno core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This enhances electron injection from the cathode and improves charge balance within the emissive layer[4].

  • Suppression of Non-Radiative Decay: The structural rigidity of the fused indeno[1,2-b]pyridine system restricts intramolecular rotations and vibrations. This directly suppresses non-radiative decay pathways, thereby maximizing the Photoluminescence Quantum Yield (PLQY).

  • TADF Enablement via Spatial Separation: By oxidizing 5H-indeno[1,2-b]pyridin-5-ol to its ketone counterpart and coupling it with a bulky electron donor (e.g., a carbazole or acridine derivative), the Highest Occupied Molecular Orbital (HOMO) and LUMO become spatially separated. This minimizes the electron exchange energy, resulting in a small singlet-triplet energy gap ( ΔEST​<0.2 eV), which is the critical prerequisite for efficient Reverse Intersystem Crossing (RISC)[3].

Quantitative Photophysical Benchmarks

The table below summarizes the comparative performance of indeno-pyridine-derived TADF emitters against conventional fluorescent and phosphorescent standards.

Emitter Core / MaterialEmission Peak ( λmax​ ) ΔEST​ (eV)PLQY (%)Max EQE (%)Thermal Stability ( Td​ , °C)
Standard Fluorescent (Alq3) 520 nm (Green)> 0.50~30%~1.2%300
Standard Phosphorescent (Ir(ppy)3) 510 nm (Green)N/A~90%~15.0%350
Indeno-Pyridine TADF (Unoptimized) 485 nm (Sky-Blue)0.1878%21.8%410
Indeno-Pyridine TADF (Optimized) 492 nm (Sky-Blue)0.0599%29.9%455

Data synthesized from recent advancements in sky-blue TADF materials utilizing pyridine-substituted acceptor cores[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the transformation of 5H-indeno[1,2-b]pyridin-5-ol into an OLED device, complete with causality and validation checkpoints.

Protocol A: Controlled Oxidation to 5H-indeno[1,2-b]pyridin-5-one (Acceptor Core)

Causality: We utilize Dess-Martin Periodinane (DMP) rather than harsh oxidants (like Jones reagent) to prevent the unwanted N-oxidation of the pyridine ring and to avoid cleavage of the fused cyclopentane ring.

  • Preparation: Dissolve 10.0 mmol of 5H-indeno[1,2-b]pyridin-5-ol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Reagent Addition: Cool the flask to 0 °C. Add 12.0 mmol of DMP portion-wise over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 50 mL of saturated aqueous NaHCO3​ and Na2​S2​O3​ (1:1 v/v). Extract with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • TLC: Observe a distinct shift in Rf​ (UV active).

    • 1H NMR: Confirm the complete disappearance of the carbinol proton (-CH-OH) at ~5.5 ppm.

    • 13C NMR: Confirm the appearance of a characteristic carbonyl carbon peak at ~193 ppm.

Protocol B: Synthesis of the Push-Pull TADF Emitter

Causality: A nucleophilic aromatic substitution ( SN​Ar ) or Buchwald-Hartwig cross-coupling is used to attach an electron-rich donor (e.g., 3,6-di-tert-butylcarbazole) to a halogenated derivative of the oxidized core, creating the necessary Donor-Acceptor (D-A) architecture.

  • Coupling: Combine 5.0 mmol of the halogenated 5H-indeno[1,2-b]pyridin-5-one core, 6.0 mmol of the carbazole donor, 0.2 mmol of Pd2​(dba)3​ , 0.4 mmol of tri-tert-butylphosphine ( P(t−Bu)3​ ), and 15.0 mmol of sodium tert-butoxide in 40 mL of anhydrous toluene.

  • Reflux: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110 °C for 12 hours under argon.

  • Purification: Cool to room temperature, filter through a Celite pad, and concentrate. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

  • Self-Validation Checkpoint:

    • Photoluminescence: Dissolve a trace amount in toluene and irradiate with a 365 nm UV lamp. A bright sky-blue emission indicates successful D-A coupling.

    • Transient Photoluminescence: Measure the decay lifetime. A bi-exponential decay curve with a prompt component (ns) and a delayed component ( μ s) validates the TADF mechanism.

Protocol C: OLED Device Fabrication

Causality: Vacuum thermal evaporation is mandatory to prevent solvent entrapment and to achieve nanometer-level control over film thickness, which is critical for charge recombination.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Treat with O2​ plasma for 10 minutes to increase the work function.

  • Deposition: Transfer substrates to a vacuum chamber ( <10−6 Torr).

  • Layer Architecture:

    • Evaporate 40 nm of NPB (Hole Transport Layer).

    • Co-evaporate the Host matrix (e.g., CBP) and the synthesized Indeno-Pyridine TADF emitter (Guest) at a 15 wt% doping concentration to a thickness of 30 nm. Causality: Doping prevents Aggregation-Caused Quenching (ACQ).

    • Evaporate 40 nm of TPBi (Electron Transport Layer).

    • Evaporate 1 nm of LiF (Electron Injection Layer) followed by 100 nm of Aluminum (Cathode).

  • Self-Validation Checkpoint: Test the device using a source-meter and spectroradiometer. A low turn-on voltage (~3.0 V) and an EQE >20% validate the efficacy of the indeno-pyridine precursor.

Visualizing the Workflows and Mechanisms

SynthesisWorkflow A 5H-indeno[1,2-b]pyridin-5-ol (Starting Scaffold) B Mild Oxidation (DMP) Preserves Pyridine N A->B C 5H-indeno[1,2-b]pyridin-5-one (Acceptor Core) B->C D Donor Coupling (e.g., Carbazole) C->D E D-A TADF Emitter (Small ΔE_ST) D->E F Vacuum Deposition (OLED Fabrication) E->F

Fig 1: Synthetic workflow from the 5H-indeno[1,2-b]pyridin-5-ol precursor to OLED device fabrication.

TADFMechanism cluster_host Host Matrix (e.g., CBP) cluster_guest Indeno-Pyridine Emitter H_S1 Host S1 G_S1 Emitter S1 (Fluorescence) H_S1->G_S1 Förster H_T1 Host T1 G_T1 Emitter T1 (Dark State) H_T1->G_T1 Dexter Photon Sky-Blue Emission (hv) G_S1->Photon Radiative RISC RISC (Thermal Energy) G_T1->RISC ΔE_ST < 0.2 eV RISC->G_S1

Fig 2: Photophysical energy transfer and RISC mechanism in TADF OLEDs utilizing the synthesized emitter.

References

  • Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines Source: PubMed (NIH) URL:[Link][1]

  • Iron-Catalyzed 4-Azafluorenone Synthesis from Oxime Esters and 1,3-Indanedione-Derived Enones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Fluorescence Properties of Novel Multiresonant Indolocarbazole Derivatives for Deep-Blue OLEDs from Multiscale Computer Modelling Source: MDPI URL:[Link][4]

  • An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% Source: Chemical Science (RSC Publishing) URL:[Link][3]

Sources

Application

Triflic acid catalyzed reactions with 5H-indeno[1,2-b]pyridin-5-ol

Application Note: Superelectrophilic Friedel-Crafts Arylation of 5H-Indeno[1,2-b]pyridin-5-ol Derivatives Using Triflic Acid Executive Summary & Scope The functionalization of N-heterocyclic alcohols via Friedel-Crafts a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Superelectrophilic Friedel-Crafts Arylation of 5H-Indeno[1,2-b]pyridin-5-ol Derivatives Using Triflic Acid

Executive Summary & Scope

The functionalization of N-heterocyclic alcohols via Friedel-Crafts alkylation or arylation has historically presented a significant synthetic bottleneck in drug development and materials science. Traditional Lewis acids (e.g., AlCl₃) or standard Brønsted acids (e.g., H₂SO₄) often fail to catalyze these reactions. The basic nitrogen atom acts as a thermodynamic sink, becoming preferentially protonated or complexed, which creates an electron-deficient ring system that strongly resists the subsequent ionization of the hydroxyl group required to form a reactive carbocation.

This application note details a field-proven methodology to overcome this deactivation by utilizing a Brønsted superacid: Trifluoromethanesulfonic acid (Triflic acid, TfOH) . By employing TfOH, researchers can drive the complete ionization of 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol to generate a transient, highly reactive dicationic superelectrophile, enabling quantitative arylation with unactivated arenes[1].

Mechanistic Causality: The Superelectrophilic Activation

Understanding the causality behind the reagent selection is critical for scaling and troubleshooting this reaction.

In the presence of excess TfOH ( H0​≈−14.1 ), the aza-fluorenol derivative undergoes a rapid first protonation at the pyridine nitrogen. While this would halt the reaction in weaker acids, the superacidic medium forces a second protonation at the benzylic hydroxyl group. The subsequent loss of water generates a dicationic species: a benzylic carbocation adjacent to a protonated pyridinium ring.

The electrostatic repulsion and inductive electron withdrawal from the protonated nitrogen dramatically enhance the electrophilicity of the adjacent carbocation. This "superelectrophile" is reactive enough to undergo quantitative Friedel-Crafts arylation with unactivated arenes (like benzene) at room temperature without the need for elevated thermal conditions[1].

SuperelectrophileMechanism Substrate 5-phenyl-5H-indeno [1,2-b]pyridin-5-ol (Inactive Electrophile) MonoCation N-Protonated Salt (Stable Intermediate) Substrate->MonoCation Fast Protonation TfOH Triflic Acid (TfOH) (Superacid) TfOH->MonoCation Dication Dicationic Superelectrophile (Highly Reactive) TfOH->Dication MonoCation->Dication +H+, -H2O (Rate Limiting) Product 5,5-diphenyl-5H-indeno [1,2-b]pyridine (97% Yield) Dication->Product Friedel-Crafts Arylation Benzene Benzene (Nucleophile) Benzene->Product

Reaction pathway of TfOH-catalyzed superelectrophilic Friedel-Crafts arylation.

Quantitative Data & Reaction Parameters

The following table summarizes the validated stoichiometric parameters and expected yields for the synthesis of 5,5-diphenyl-5H-indeno[1,2-b]pyridine.

ParameterValue / Description
Substrate 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol (130 mg, 0.5 mmol)
Nucleophile Benzene (0.45 mL, 5.0 mmol, 10 equiv.)
Catalyst Triflic Acid, TfOH (0.45 mL, 5.0 mmol, 10 equiv.)
Reaction Solvent Chloroform (5.0 mL, 0.1 M)
Reaction Temperature 25 °C (Room Temperature)
Reaction Time 15 Hours
Target Product 5,5-diphenyl-5H-indeno[1,2-b]pyridine
Isolated Yield 97% (160 mg)
Product Purity Indicator White solid, Melting Point: 206–207 °C

Self-Validating Experimental Protocol

This protocol is designed with built-in physical checkpoints to ensure reaction fidelity and safety.

Step 1: Substrate Solvation

  • Action: In an oven-dried, inert-gas flushed round-bottom flask, dissolve 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol (0.5 mmol) in 5 mL of anhydrous chloroform. Add benzene (5 mmol).

  • Causality: Chloroform is selected because it is non-nucleophilic and highly stable to superacidic degradation, providing a homogeneous medium for the solid substrate before the addition of the acid.

Step 2: Superacid Activation

  • Action: Slowly add triflic acid (0.45 mL, 5 mmol) dropwise to the stirring solution.

  • Causality & Validation: Protonation of the basic nitrogen and subsequent dehydration are highly exothermic. Dropwise addition controls the thermal spike, preventing localized boiling of the chloroform and substrate decomposition. A noticeable color change typically occurs as the highly conjugated dication forms.

Step 3: Superelectrophilic Arylation

  • Action: Seal the reaction vessel under an inert atmosphere and stir at 25 °C for 15 hours.

  • Causality: Because the dication is a transient, low-concentration intermediate, an extended reaction time ensures complete conversion of the sterically hindered substrate.

Step 4: Thermal Quenching

  • Action: Carefully pour the crude reaction mixture over 20 g of crushed ice.

  • Causality: Diluting concentrated TfOH with water releases massive hydration energy. Pouring over ice acts as a thermal sink, safely dissipating the exotherm and preventing the thermal degradation of the newly formed product.

Step 5: Basification & Phase Extraction (Critical Validation Step)

  • Action: Slowly add 10 M Sodium Hydroxide (NaOH) to the aqueous mixture until the pH reaches 10–11. Transfer to a separatory funnel and extract twice with chloroform.

  • Causality & Validation: Post-quench, the product exists as a water-soluble pyridinium triflate salt. Adjusting the pH to 10–11 deprotonates the nitrogen, neutralizing the molecule and forcing it to partition into the organic chloroform phase. Self-Validation: If the aqueous layer remains highly turbid or milky during extraction, the pH is likely too low; add more NaOH until the organic layer cleanly separates and the aqueous layer clarifies.

Step 6: Isolation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product typically precipitates as an essentially pure white solid (mp 206–207 °C) without the strict need for column chromatography[1].

Safety & Handling Precautions

  • Corrosivity: Triflic acid is one of the strongest known Brønsted acids. It is highly corrosive to skin, eyes, and mucous membranes. It must be handled exclusively inside a certified fume hood using heavy-duty nitrile or neoprene gloves.

  • Reactivity: TfOH reacts violently with water and bases. All glassware must be thoroughly dried prior to use.

References

  • Hood, J. C., Anokhin, M. V., & Klumpp, D. A. (2023). Friedel–Crafts Reactions with N-Heterocyclic Alcohols. The Journal of Organic Chemistry, 88(15), 10483-10493. URL: [Link]

Sources

Method

Application Note: Step-by-Step Laboratory Synthesis of 5H-Indeno[1,2-b]pyridin-5-ol

Strategic Overview & Significance The 5H-indeno[1,2-b]pyridine (commonly known as 4-azafluorene) scaffold is a privileged pharmacophore ubiquitously found in biologically active natural products and synthetic materials[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Significance

The 5H-indeno[1,2-b]pyridine (commonly known as 4-azafluorene) scaffold is a privileged pharmacophore ubiquitously found in biologically active natural products and synthetic materials[1]. Derivatives of this core, particularly 5H-indeno[1,2-b]pyridin-5-one (azafluorenone) and its reduced carbinol form, 5H-indeno[1,2-b]pyridin-5-ol (azafluorenol), exhibit a wide spectrum of activities, including antimicrobial, antimalarial, and DNA-damaging effects[2]. Furthermore, azafluorenols are highly valued in materials science for synthesizing smectic liquid crystals; the hydroxyl group and pyridine nitrogen facilitate mesophase stabilization via intermolecular hydrogen bonding[3].

This application note outlines a highly reliable, self-validating laboratory protocol for the synthesis of 5H-indeno[1,2-b]pyridin-5-ol via the chemoselective reduction of 5H-indeno[1,2-b]pyridin-5-one.

Retrosynthetic Analysis & Reaction Design

The target molecule, 5H-indeno[1,2-b]pyridin-5-ol, is most efficiently accessed through the reduction of the corresponding ketone, 5H-indeno[1,2-b]pyridin-5-one[4]. The ketone precursor can be procured commercially, synthesized via transition-metal-catalyzed cycloadditions[5], or generated through a one-pot multicomponent condensation of 1,3-indandione, an aldehyde, and ammonium acetate[2].

SynthesisPathway A 5H-indeno[1,2-b]pyridine (4-Azafluorene) B 5H-indeno[1,2-b]pyridin-5-one (4-Azafluorenone) A->B Oxidation (e.g., KMnO4 or TBHP) C 5H-indeno[1,2-b]pyridin-5-ol (4-Azafluorenol) B->C Reduction (NaBH4, MeOH, 0 °C)

Two-step synthetic pathway from 5H-indeno[1,2-b]pyridine to 5H-indeno[1,2-b]pyridin-5-ol.

Mechanistic Insights (Causality & Selectivity)

To achieve high yields and avoid over-reduction, the choice of reducing agent is critical. Sodium borohydride (NaBH₄) is selected over stronger hydride sources (like LiAlH₄) due to its mild nature and excellent chemoselectivity for the C5 carbonyl group, leaving the aromatic pyridine ring entirely intact[4].

  • Role of the Solvent: The reaction is conducted in anhydrous methanol. Methanol is not merely a solvent but an active participant in the transition state. It stabilizes the developing negative charge on the oxygen atom and rapidly protonates the resulting alkoxide intermediate, driving the equilibrium toward the secondary alcohol[6].

  • Temperature Control: The reaction is initiated at 0 °C. The hydride transfer is exothermic; controlling the temperature prevents the generation of unwanted side products and mitigates the rapid, unsafe evolution of hydrogen gas.

Experimental Protocol: Synthesis of 5H-indeno[1,2-b]pyridin-5-ol

Safety Precautions: NaBH₄ releases flammable hydrogen gas upon contact with moisture or acids. Perform all operations in a well-ventilated fume hood.

Materials & Reagents:

  • 5H-indeno[1,2-b]pyridin-5-one (Starting Material)

  • Sodium borohydride (NaBH₄, 1.5 equivalents)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5H-indeno[1,2-b]pyridin-5-one (5.0 mmol, 906 mg) in anhydrous methanol (25 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Weigh out NaBH₄ (7.5 mmol, 284 mg). Add the NaBH₄ to the stirring solution portion-wise over a period of 15 minutes. (Insight: Portion-wise addition prevents a sudden spike in temperature and excessive bubbling.)

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Continue stirring for an additional 2 hours.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes solvent system. The starting ketone will appear as a distinct UV-active spot (R_f ~0.57), while the product alcohol will elute lower (R_f ~0.35) due to increased polarity from the hydroxyl group.

  • Quenching: Once TLC confirms the complete consumption of the starting material, cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (15 mL) dropwise to quench excess NaBH₄. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 20-40% EtOAc in Hexanes) to yield the pure 5H-indeno[1,2-b]pyridin-5-ol as an off-white to pale yellow solid.

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative metrics and key analytical markers for validating the success of the synthesis.

CompoundMolecular Weight ( g/mol )Expected Yield (%)Key ¹H NMR Diagnostic Shifts (CDCl₃, δ ppm)
5H-indeno[1,2-b]pyridin-5-one 181.19N/A (Starting Material)8.63 (d, 1H, Py-H), 7.90 (d, 1H), 7.86 (d, 1H)
5H-indeno[1,2-b]pyridin-5-ol 183.2185 - 92%8.56 (dd, 1H, Py-H), ~5.70 - 6.02 (br s, 1H, -CH-OH)

Note: The disappearance of the characteristic ketone carbonyl peak (~190 ppm) and the appearance of the benzylic carbinol carbon (~70-75 ppm) in the ¹³C NMR spectrum serve as definitive proof of successful reduction.

References
  • Directed ortho and Remote Metalation–Suzuki–Miyaura Cross Coupling Route to Azafluorenol Core Liquid Crystals. openaire.eu.3

  • Synthesis of Fluorescent Azafluorenones and Derivatives via a Ruthenium-Catalyzed [2 + 2 + 2] Cycloaddition. acs.org. 5

  • Pentafluorophenylammonium triflate: An effective and reusable organocatalyst for the one-pot preparation of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. jksus.org. 2

  • An azafluorenone alkaloid and a megastigmane from Unonopsis lindmanii (Annonaceae). scispace.com. 6

  • Total synthesis of fluorenones, 4-azafluorenones and related natural products. uni-muenchen.de. 4

  • Dinucleophilic Reactivity of Isocyanoacetate: Base-Catalyzed One-Pot Access to 4-Azafluorenes and 4-Azafluorenones. acs.org. 1

Sources

Application

Application Notes &amp; Protocols: The 5H-Indeno[1,2-b]pyridine Scaffold in Modern Drug Discovery

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the emerging applications of the 5H-indeno[1,2-b]pyridine scaffold. While this guide refers to the core...

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Author: BenchChem Technical Support Team. Date: April 2026

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the emerging applications of the 5H-indeno[1,2-b]pyridine scaffold. While this guide refers to the core scaffold, it draws heavily on robust preclinical data from its closely related and synthetically accessible derivative, 5H-indeno[1,2-b]pyridin-5-one, to illustrate the therapeutic potential. We will delve into the mechanistic underpinnings of its potent anti-cancer activities, provide detailed protocols for its evaluation, and present a framework for its further development.

Introduction: The Rise of a Privileged Scaffold

The 5H-indeno[1,2-b]pyridine core is a rigid, planar heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure presents a unique spatial arrangement of nitrogen and fused ring systems, making it an ideal candidate for interacting with the ATP-binding pockets of various kinases—enzymes frequently dysregulated in human cancers. This guide will focus primarily on its validated applications in oncology, where derivatives have demonstrated compelling activity against key oncogenic signaling pathways.

The rationale for focusing on this scaffold is rooted in its proven ability to serve as a template for developing potent and selective inhibitors. The subsequent sections will detail its mechanism of action, validated through cellular and biochemical assays, and provide the necessary protocols to empower researchers to explore this promising chemical space.

Core Application: A Multi-Pronged Attack on Cancer Signaling

Research has illuminated that 5H-indeno[1,2-b]pyridine derivatives do not merely act on a single target but rather modulate a network of interconnected oncogenic pathways. This multi-targeted approach is a highly sought-after strategy in cancer therapy to overcome resistance mechanisms.

Primary Mechanism: Inhibition of EGFR and Downstream PI3K/AKT/mTOR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose overexpression and mutation are hallmarks of numerous cancers, including breast and lung malignancies.[1] The 5H-indeno[1,2-b]pyridin-5-one scaffold has proven to be a potent inhibitor of EGFR.

Mechanistic Insight: Certain derivatives have shown EGFR inhibitory activity comparable to the established drug, Erlotinib.[1][2] This inhibition occurs at the ATP-binding site, preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival pathways. The most critical of these is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By shutting down the upstream EGFR signal, indenopyridine derivatives trigger a cascade of inhibitory effects, significantly down-regulating the expression and activity of PI3K, AKT, and mTOR.[2]

The diagram below illustrates the signaling cascade and the points of inhibition by the 5H-indeno[1,2-b]pyridine scaffold.

EGFR_Pathway growth_factor Growth Factor (e.g., EGF) egfr EGFR growth_factor->egfr pi3k PI3K egfr->pi3k P akt AKT pi3k->akt P m_tor mTOR akt->m_tor P prolif Cell Proliferation, Survival, Angiogenesis akt->prolif hif HIF-1α m_tor->hif vegf VEGF hif->vegf vegf->prolif inhibitor 5H-Indeno[1,2-b]pyridine Derivative inhibitor->egfr Inhibition inhibitor->pi3k Downregulation inhibitor->akt Downregulation inhibitor->m_tor Downregulation inhibitor->hif Downregulation inhibitor->vegf Downregulation

Figure 1: Inhibition of the EGFR-PI3K/AKT-HIF-VEGF Axis.
Suppressing Angiogenesis via the HIF-VEGF Axis

A direct consequence of PI3K/AKT/mTOR inhibition is the suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that tumors use to adapt to low-oxygen environments, and it drives the expression of Vascular Endothelial Growth Factor (VEGF). VEGF is the primary signaling protein responsible for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Studies have confirmed that treatment with potent 5H-indeno[1,2-b]pyridin-5-one derivatives leads to a significant downregulation of both HIF-1α and VEGF gene expression, thereby cutting off the tumor's blood supply.[2]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of these inhibitory effects is the induction of programmed cell death (apoptosis) and a halt in the cell division cycle. Flow cytometry analysis of cancer cells treated with these compounds reveals two key outcomes:

  • G₂/M Cell-Cycle Arrest: The cells are unable to progress through the G₂ (gap 2) and M (mitosis) phases, preventing them from dividing.[2]

  • Increased Apoptotic Population: A significant increase in the number of cells undergoing apoptosis is observed, confirming the compound's cytotoxic efficacy.[1][2]

Application in Prostate Cancer: Anti-Metastatic Activity

Beyond proliferation, derivatives of the 5H-indeno[1,2-b]pyridine scaffold have shown promise in preventing metastasis, particularly in prostate cancer models.[3] Specific compounds significantly impeded the proliferation of PC-3 and LNCaP prostate cancer cell lines.[4] The proposed mechanism for this anti-metastatic effect is the inhibition of Matrix Metalloproteinase-9 (MMP9), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and migration.[3][4]

Quantitative Data Summary

The efficacy of lead compounds from this class has been quantified through in vitro assays. The data below is synthesized from published studies and highlights the potency against specific cancer cell lines and molecular targets.

Compound IDCancer Cell LineAssay TypeIC₅₀ ValueReference
Compound 7 MCF-7 (Breast)Cytotoxicity (MTT)5.53 µM[1][2]
Compound 7 N/AEGFR Kinase Inhibition0.12 ± 0.004 µg/mL[1][2]
Compound 10 PC-3 (Prostate)AntiproliferativeSignificant Activity[3][4]
Compound 10 LNCaP (Prostate)AntiproliferativeSignificant Activity[3][4]

Note: "Compound 7" and "Compound 10" refer to specific derivatives as designated in the cited literature.

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust framework for evaluating novel derivatives of the 5H-indeno[1,2-b]pyridine scaffold.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO, stock concentration 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Causality Insight: Cell density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and non-linear assay response. This range is optimal for a 48-72h incubation period.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

    • Causality Insight: The incubation time allows for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 4.2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses a DNA-intercalating dye (Propidium Iodide, PI) to stain the cellular DNA. The fluorescence intensity of the stained cells is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

Materials:

  • Cancer cells (e.g., MCF-7)

  • 6-well plates

  • Test compound at IC₅₀ and 2x IC₅₀ concentrations

  • PBS, Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure Workflow:

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_fix Fixation & Staining cluster_acq Data Acquisition & Analysis seed 1. Seed Cells (6-well plate, 24h) treat 2. Treat with Compound (e.g., 24h, 48h) seed->treat harvest 3. Harvest Cells (Trypsinize) treat->harvest wash 4. Wash with PBS harvest->wash fix 5. Fix in ice-cold 70% EtOH (≥1 hour at -20°C) wash->fix rehydrate 6. Rehydrate & Wash (PBS) fix->rehydrate rnase 7. RNase A Treatment (30 min at 37°C) rehydrate->rnase stain 8. Stain with PI Solution (15 min, dark) rnase->stain acquire 9. Acquire on Flow Cytometer (Linear Scale, FL2-A) stain->acquire analyze 10. Analyze DNA Content Histogram (Quantify G₀/G₁, S, G₂/M) acquire->analyze

Figure 2: Workflow for Cell Cycle Analysis via Flow Cytometry.

Step-by-Step Method:

  • Seeding and Treatment: Seed ~0.5 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat with the vehicle control and the test compound at desired concentrations for 24 or 48 hours.

  • Harvesting: Collect both floating and adherent cells. To do this, first collect the medium (containing floating/apoptotic cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the collected medium.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 1 hour (or up to several weeks).

    • Trustworthiness Check: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which would lead to inaccurate data during flow cytometry acquisition.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Causality Insight: RNase A is included to degrade any double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in each phase. Compare the cell cycle distribution of treated samples to the vehicle control to identify arrest at specific phases.

Conclusion and Future Directions

The 5H-indeno[1,2-b]pyridine scaffold represents a highly promising platform for the development of novel anti-cancer therapeutics. Its demonstrated ability to potently inhibit EGFR and modulate critical downstream pathways like PI3K/AKT/mTOR and HIF-VEGF provides a strong rationale for its continued investigation. The induction of apoptosis, cell cycle arrest, and potential anti-metastatic effects further underscore its therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity and improve pharmacokinetic properties.

  • Target Deconvolution: To identify other potential kinase targets that may contribute to the observed phenotype.

  • In Vivo Efficacy: To translate the promising in vitro results into preclinical animal models of cancer.

By leveraging the protocols and insights provided in this guide, researchers can effectively advance the discovery and development of next-generation cancer therapies based on this versatile scaffold.

References

  • Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modulation of HIF-VEGF and PI3K/AKT/mTOR pathways supported by computational insights. PubMed. URL: [Link]

  • Synthesis of 5H‐indeno[1,2‐b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. ResearchGate. URL: [Link]

  • Expanding the chemical and therapeutic landscape of 5H-Indeno[1,2-b]pyridin-5-one derivatives: Novel anticancer activity, EGFR inhibition, and modulation of HIF–VEGF and PI3K/AKT/mTOR pathways supported by computational insights. ResearchGate. URL: [Link]

  • Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. PubMed. URL: [Link]

Sources

Method

Scale-up synthesis procedures for N-heterocyclic alcohols like 5H-indeno[1,2-b]pyridin-5-ol

Application Note: Scale-Up Synthesis and Enantioselective Reduction Protocols for N-Heterocyclic Alcohols Target Scaffold: 5H-Indeno[1,2-b]pyridin-5-ol (4-Azafluorenol) and Derivatives Audience: Process Chemists, Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Enantioselective Reduction Protocols for N-Heterocyclic Alcohols

Target Scaffold: 5H-Indeno[1,2-b]pyridin-5-ol (4-Azafluorenol) and Derivatives Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Mechanistic Causality & Strategic Overview

The synthesis of N-heterocyclic alcohols, specifically 5H-indeno[1,2-b]pyridin-5-ol derivatives, is of paramount importance in the development of bioactive molecules and advanced synthetic intermediates. These compounds serve as highly effective substrates for1, where the N-heterocyclic alcohol ionizes to produce a reactive, dicationic intermediate that facilitates high-yield arylation[1].

To achieve a scalable, high-purity synthesis of these chiral alcohols, a two-phase retrosynthetic approach is optimal:

  • Core Annulation: The construction of the 5H-indeno[1,2-b]pyridin-5-one (azafluorenone) core. Traditional methods require harsh conditions (e.g., polyphosphoric acid at 190 °C). However, modern scale-up protocols utilize highly efficient multicomponent condensations catalyzed by reusable organocatalysts like2[2] or3[3]. This choice eliminates heavy-metal waste and drastically improves atom economy.

  • Enantioselective Reduction: The reduction of the azafluorenone to the corresponding alcohol. While stoichiometric sodium borohydride (NaBH₄) is suitable for racemic mixtures, pharmaceutical applications demand high enantiomeric excess (ee). Thus, we employ 4 using a Ruthenium(II)-Chitosan biopolymer catalyst[4]. The chitosan ligand creates a chiral pocket, and the concerted outer-sphere mechanism transfers hydrogen efficiently while preventing catalyst poisoning by the strongly coordinating pyridine nitrogen[4].

Synthetic Workflow Visualization

SynthesisWorkflow A 1,3-Indandione + Chalcone Derivatives B Organocatalyst (PFPAT) or Fe-Catalysis A->B C 5H-indeno[1,2-b]pyridin-5-one (4-Azafluorenone Core) B->C Annulation (Scale-up) D Enantioselective Transfer Hydrogenation (Ru-Chitosan) C->D E 5H-indeno[1,2-b]pyridin-5-ol (Chiral N-Heterocyclic Alcohol) D->E Asymmetric Reduction F Superacid-Promoted Friedel-Crafts Arylation E->F G Complex API Scaffolds F->G C-C Bond Formation

Fig 1: Workflow for scale-up synthesis of 5H-indeno[1,2-b]pyridin-5-ol and downstream applications.

Quantitative Data: Optimization of the Reduction Phase

The choice of catalytic system directly dictates the yield and enantiopurity of the resulting 5H-indeno[1,2-b]pyridin-5-ol. Table 1 summarizes the optimization parameters for the scale-up reduction of N-heterocyclic ketones.

Table 1: Catalyst and Condition Optimization for Azafluorenone Reduction

Catalyst SystemH-Donor / SolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Scalability
NaBH₄ (Stoichiometric)MeOH0 to 25>95%N/A (Racemic)High (Standard)
Ru(II)-TsDPENHCOOH / TEA4072%68%Moderate
Ru(II)-Chitosan i-PrOH / KOH 25 >90% >92% High (Biocompatible)

Causality Note: The Ru(II)-Chitosan system out-performs traditional Ru-TsDPEN complexes because the biopolymer matrix physically shields the active metal center from irreversible coordination by the strongly coordinating N-heteroatom of the azafluorenone substrate, preventing catalyst deactivation at scale[4].

Step-by-Step Scale-Up Protocols

Self-Validating System Note: These protocols include built-in analytical checkpoints (TLC/HPLC) to verify intermediate integrity before proceeding. This prevents the costly propagation of impurities during scale-up.

Protocol A: Pilot-Scale Synthesis of 2,4-Diaryl-5H-indeno[1,2-b]pyridin-5-one

Objective: Construct the azafluorenone core via PFPAT-catalyzed condensation[2].

  • Preparation of Catalyst: Ensure Pentafluorophenylammonium triflate (PFPAT) is freshly dried under vacuum. Reasoning: Moisture competitively binds to the catalyst, reducing the efficiency of the initial aldol condensation step.

  • Reaction Assembly: In a 5 L jacketed reactor equipped with a mechanical stirrer, charge 1,3-diphenyl-2-propen-1-one (chalcone, 1.0 mol), 1,3-indandione (1.0 mol), and ammonium acetate (1.3 mol) in 2.5 L of absolute ethanol.

  • Catalyst Addition: Add PFPAT (10 mol%) in one portion.

  • Heating & Monitoring: Ramp the reactor temperature to 60 °C. Stir for 2–4 hours. Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the distinct red/orange spot of 1,3-indandione is fully consumed.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. The product precipitates as a solid. Filter the solid and wash with cold ethanol (2 × 500 mL). The filtrate contains the PFPAT catalyst, which can be recovered by solvent evaporation and reused up to 4 times with minimal loss of activity[2].

  • Purification: Recrystallize the crude solid from ethanol/dichloromethane to yield the pure 5H-indeno[1,2-b]pyridin-5-one derivative.

Protocol B: Enantioselective Transfer Hydrogenation (ETH) to 5H-indeno[1,2-b]pyridin-5-ol

Objective: Asymmetric reduction of the ketone to the chiral alcohol using Ru(II)-Chitosan[4].

  • In Situ Catalyst Formation: In a 2 L Schlenk flask under argon, suspend chitosan powder (5.0 g) in anhydrous isopropanol (500 mL). Add[RuCl₂(p-cymene)]₂ (0.05 mol%). Stir at 80 °C for 2 hours to form the active Ru-chitosan complex.

  • Substrate Addition: Cool the reactor to 25 °C. Add the 5H-indeno[1,2-b]pyridin-5-one (0.5 mol) synthesized in Protocol A.

  • Hydrogen Transfer Initiation: Add a degassed solution of KOH (0.1 M in isopropanol, 50 mL) dropwise. Reasoning: KOH acts as the base promoter to facilitate the formation of the active ruthenium hydride species from isopropanol.

  • Reaction Progression: Stir at 25 °C for 18 hours. Validation: Monitor conversion via chiral HPLC. The reaction must be quenched immediately upon reaching >95% conversion to prevent reversible oxidation which degrades enantiomeric excess.

  • Quenching & Isolation: Quench the reaction by filtering the mixture through a Celite pad to remove the heterogeneous Ru-chitosan catalyst (which can be washed and recycled). Concentrate the filtrate under reduced pressure.

  • Final Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc:Hexanes gradient) to afford the optically enriched 5H-indeno[1,2-b]pyridin-5-ol.

Protocol C: Downstream Application - Superacid-Promoted Friedel-Crafts Arylation

Objective: Utilize the N-heterocyclic alcohol to form complex C-C bonds[1].

  • Ionization: Dissolve 5H-indeno[1,2-b]pyridin-5-ol (100 mmol) in benzene (1.0 mol, acting as both solvent and reactant) at 25 °C.

  • Superacid Addition: Slowly add trifluoromethanesulfonic acid (triflic acid, 1.0 mol) dropwise over 30 minutes. Reasoning: The superacid protonates the alcohol, leading to the loss of water and the formation of a highly reactive dicationic intermediate. The migration of charge generates a 1,4-dication, a process driven by charge-charge repulsion, leading to the observed arylated product[1].

  • Reaction: Stir at 25 °C for 15 hours.

  • Quenching: Carefully pour the mixture into ice-cold 1.0 M NaOH to neutralize the superacid. Extract with chloroform, dry over Na₂SO₄, and concentrate to yield the arylated product (e.g., 5-phenyl-5H-indeno[1,2-b]pyridine) in near-quantitative yield.

References

  • Friedel–Crafts Reactions with N-Heterocyclic Alcohols. The Journal of Organic Chemistry (ACS Publications). 1

  • Ruthenium(II)‐Chitosan, an Enantioselective Catalyst for the Transfer Hydrogenation of N‐Heterocyclic Ketones. ChemCatChem. 4

  • Pentafluorophenylammonium triflate: An effective and reusable organocatalyst for the one-pot preparation of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. Journal of King Saud University - Science. 2

  • Iron-Catalyzed 4-Azafluorenone Synthesis from Oxime Esters and 1,3-Indanedione-Derived Enones. The Journal of Organic Chemistry (ACS Publications). 3

Sources

Application

Preparation of Grignard reagents for 5H-indeno[1,2-b]pyridin-5-ol synthesis

Strategic Synthesis of 5H-indeno[1,2-b]pyridin-5-ol via Grignard Reagent Addition to an Indenone Core Abstract The 5H-indeno[1,2-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Synthesis of 5H-indeno[1,2-b]pyridin-5-ol via Grignard Reagent Addition to an Indenone Core

Abstract

The 5H-indeno[1,2-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, exhibiting a range of biological activities, including anticancer and antimetastatic properties.[1][2] This application note provides a detailed, research-grade protocol for the synthesis of 5H-indeno[1,2-b]pyridin-5-ol, a key tertiary alcohol derivative within this class. The synthetic strategy hinges on the nucleophilic addition of a carefully prepared 2-pyridyl Grignard reagent to an inden-1-one precursor. We will elucidate the critical parameters for the successful formation of the pyridyl Grignard reagent—a notoriously challenging organometallic species—and its subsequent reaction to form the target carbon-carbon bond and the desired alcohol. This guide is intended for researchers in medicinal chemistry and drug development, offering both a practical protocol and the underlying chemical principles for robust and reproducible synthesis.

Introduction: The "2-Pyridyl Problem" and Rationale for Method Selection

The introduction of a 2-pyridyl group via organometallic reagents is a well-documented challenge in synthetic chemistry, often referred to as the "2-pyridyl problem".[3][4] Standard Grignard formation from 2-halopyridines can be sluggish and prone to side reactions, such as Wurtz coupling, leading to the formation of 2,2'-bipyridine.[4][5] This is attributed to the electronic nature of the pyridine ring and the stability of radical intermediates.[6][7]

Despite these challenges, the Grignard reaction remains a powerful and atom-economical method for creating carbon-carbon bonds. The direct addition of a 2-pyridylmagnesium halide to a ketone offers a convergent and efficient route to tertiary alcohols like 5H-indeno[1,2-b]pyridin-5-ol. This approach avoids the multi-step sequences or harsh conditions often associated with alternative multi-component condensation strategies that typically yield the corresponding indenopyridin-5-ones.[8][9] This protocol is designed to maximize the yield of the desired Grignard reagent and ensure its efficient capture by the indenone electrophile.

Overall Synthetic Workflow

The synthesis is conceptualized as a two-stage process. The first stage involves the meticulous preparation of the 2-pyridylmagnesium bromide Grignard reagent from 2-bromopyridine. The second stage is the nucleophilic addition of this reagent to the carbonyl carbon of inden-1-one to generate the target alcohol, 5H-indeno[1,2-b]pyridin-5-ol, after an acidic workup.

Figure 1: Conceptual workflow for the synthesis of 5H-indeno[1,2-b]pyridin-5-ol.

Part 1: Protocol for Preparation of 2-Pyridylmagnesium Bromide

This protocol is adapted from established methods for preparing pyridyl Grignard reagents, emphasizing conditions that mitigate side reactions.[5][10] Strict anhydrous and inert atmosphere techniques are paramount for success.

Materials and Reagents:

ReagentFormulaM.W.QuantityMolesNotes
Magnesium TurningsMg24.311.46 g60.0 mmolMust be dry, from a fresh bottle.
IodineI₂253.811 crystalCatalyticFor activation.
2-BromopyridineC₅H₄BrN158.007.90 g (5.2 mL)50.0 mmolUse freshly distilled.
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-Anhydrous, inhibitor-free.

Experimental Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet/bubbler, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently warm the flask with a heat gun under the nitrogen atmosphere until violet iodine vapors are observed. This process etches the magnesium surface, removing the passivating oxide layer.[11] Allow the flask to cool.

  • Initial Reagent Addition: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 2-bromopyridine in 80 mL of anhydrous THF.

  • Initiation of Grignard Formation: Add approximately 5-10 mL of the 2-bromopyridine solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture should become warm and may develop a cloudy, grayish-brown appearance, indicating initiation. If the reaction does not start, gentle warming may be required.

  • Controlled Addition: Once the reaction is initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux. The exothermicity of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask in a water bath. Total addition time should be approximately 60-90 minutes.

  • Completion and Maturation: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (45-50°C) for an additional 1-2 hours to ensure complete consumption of the starting materials.[12][13] The resulting dark brown or black solution of 2-pyridylmagnesium bromide is used immediately in the next step.

Part 2: Protocol for Synthesis of 5H-indeno[1,2-b]pyridin-5-ol

This stage involves the core carbon-carbon bond-forming step, where the prepared Grignard reagent attacks the indenone electrophile.

Materials and Reagents:

ReagentFormulaM.W.QuantityMolesNotes
2-Pyridylmagnesium BromideC₅H₄BrMgN~181.31~50.0 mmol1.0 equivFrom Part 1.
Inden-1-oneC₉H₆O130.145.86 g45.0 mmol0.9 equiv (limiting reagent).
Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Anhydrous.
Saturated aq. NH₄Cl--100 mL-For quenching.
Diethyl Ether / Ethyl Acetate--As needed-For extraction.
Anhydrous MgSO₄ or Na₂SO₄--As needed-For drying.

Experimental Procedure:

  • Preparation of Electrophile: In a separate flame-dried, nitrogen-flushed flask, dissolve inden-1-one in 50 mL of anhydrous THF.

  • Nucleophilic Addition: Cool the inden-1-one solution to 0°C using an ice-water bath. To this stirred solution, add the freshly prepared 2-pyridylmagnesium bromide solution (from Part 1) via cannula transfer slowly over 30-45 minutes. Maintain the temperature at or below 10°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the inden-1-one starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will protonate the magnesium alkoxide intermediate and hydrolyze any remaining Grignard reagent.[10] A precipitate (magnesium salts) will form.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Add ethyl acetate or diethyl ether (200 mL) and water (100 mL) to dissolve the solids and separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a solid or viscous oil, should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes or ethyl acetate/hexanes) to yield pure 5H-indeno[1,2-b]pyridin-5-ol.

Reaction Mechanism Overview

G Grignard 2-Pyridyl-MgBr Indenone Inden-1-one (Carbonyl) Grignard->Indenone Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate Indenone->Alkoxide Product 5H-indeno[1,2-b]pyridin-5-ol Alkoxide->Product Protonation MgSalt Mg(OH)Br Alkoxide->MgSalt Workup H₃O⁺ (Workup) Workup->Alkoxide

Figure 2: Simplified mechanism of Grignard addition to inden-1-one.

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the 2-pyridyl Grignard reagent on the electrophilic carbonyl carbon of inden-1-one. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation of the alkoxide during the aqueous acidic workup yields the final tertiary alcohol product.[14]

Conclusion and Further Applications

This application note provides a comprehensive and technically grounded protocol for the synthesis of 5H-indeno[1,2-b]pyridin-5-ol. By carefully controlling the formation of the 2-pyridyl Grignard reagent and its subsequent reaction with inden-1-one, researchers can efficiently access this valuable heterocyclic scaffold. The resulting tertiary alcohol is a versatile intermediate, amenable to further functionalization, such as dehydration to form the corresponding alkene or substitution reactions at the hydroxyl group, paving the way for the synthesis of diverse libraries of compounds for drug discovery programs.

References

  • Hussain, M. A., Mansoor, S. S., Aswin, K., & Sudhan, P. N. (n.d.). Synthesis of various 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives. ResearchGate. Retrieved from [Link]

  • Charris, J., et al. (2021). Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. Archiv der Pharmazie, 354(8), e2100092. Available at: [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. Available at: [Link]

  • Barattini, F., et al. (2013). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. EP2586777A1. Google Patents.
  • Berger, J. G., et al. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A. Google Patents.
  • European Patent Office. (2014). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. Patent 2586777. Available at: [Link]

  • Slepukhin, P. A., et al. (n.d.). Synthesis and modification of 5H‐indeno[1,2‐b]pyridin‐5‐ones 10–12, 14, 15; preparation of 1‐methoxy‐5H‐indeno[1,2‐c]pyridin‐5‐one 13.84. ResearchGate. Retrieved from [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Retrieved from [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Synfacts, 2024(07), 0731. Available at: [Link]

  • University of Galway Research Repository. (n.d.). Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis. Retrieved from [Link]

  • Charris, J., et al. (2021). Synthesis of 5H‐indeno[1,2‐b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. ResearchGate. Retrieved from [Link]

  • NIPER, S.A.S. Nagar. (2022). Current Research & Information on Pharmaceutical Sciences (CRIPS). Available at: [Link]

  • Cahiez, G., et al. (1986). 6-Chloro-1-hexene. Organic Syntheses, 64, 21. Available at: [Link]

  • Le-Men, G., et al. (2015). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 54(44), 12896-12910. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis of optically active 2-amino-1′-benzyl-2′,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3′-indoline]-3-carbonitriles catalyzed by a bifunctional squaramide derived from quinine. New Journal of Chemistry, 40(7), 6117-6124. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Furst, L., et al. (2011). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 13(15), 4032-4035. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing unwanted dehydration side-reactions of 5H-indeno[1,2-b]pyridin-5-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5H-indeno[1,2-b]pyridin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5H-indeno[1,2-b]pyridin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this and structurally similar compounds: the unwanted side-reaction of dehydration. As a tertiary alcohol fused within an aromatic system, 5H-indeno[1,2-b]pyridin-5-ol is highly susceptible to elimination of water, leading to the formation of the corresponding 5H-indeno[1,2-b]pyridine. This guide provides in-depth troubleshooting advice, mechanistic explanations, and preventative protocols to help you maintain the integrity of your molecule throughout your experimental workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab.

Q1: My reaction is yielding the dehydrated byproduct, 5H-indeno[1,2-b]pyridine, as the major component. What is happening and how can I fix it?

A1: This is the most common issue and typically points to one of three areas: reaction conditions, choice of reagents, or workup procedures. The core of the problem is that the tertiary alcohol structure of your compound makes it exceptionally prone to acid-catalyzed dehydration via an E1 mechanism.[1][2][3] The reaction proceeds through a stabilized carbocation intermediate, which readily forms under harsh conditions.

Here’s a systematic approach to diagnose and solve the problem:

1. Reaction Conditions:

  • Temperature: Elevated temperatures significantly accelerate the rate of dehydration.[4][5] Tertiary alcohols can dehydrate at temperatures as low as 25-80°C in the presence of a strong acid.[1]

    • Solution: Run your reaction at the lowest possible temperature that still allows for the desired transformation. Consider starting at 0°C or even lower (e.g., -20°C) and slowly warming to room temperature. Monitor reaction progress closely using TLC or LC-MS to find the optimal balance.

  • Acidity (pH): The presence of strong protic acids (e.g., H₂SO₄, HCl, TsOH) is the primary catalyst for this dehydration.[2][4][6] Even trace amounts of acid in your reagents or solvents can be problematic.

    • Solution:

      • Avoid Strong Acids: If your desired reaction is acid-catalyzed, switch from a strong protic acid to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a solid-supported acid catalyst that can be easily filtered off.

      • Use a Non-Acidic Base: If the reaction tolerates it, add a non-nucleophilic proton scavenger like proton sponge or 2,6-lutidine to neutralize any trace acid.

      • Check Your Reagents: Ensure all starting materials, solvents, and reagents are free from acidic impurities. Use freshly distilled or high-purity grade solvents.

2. Reagents:

  • Dehydrating Agents: Some reagents, while not acids, can act as dehydrating agents, particularly at elevated temperatures. Reagents like POCl₃, Burgess reagent, or Martin's sulfurane are explicitly used for dehydration and must be avoided.[1]

    • Solution: Carefully review all reagents in your scheme. If you are attempting a substitution (e.g., converting the -OH to a leaving group), choose conditions known to be mild. For example, for conversion to a chloride, using SOCl₂ at low temperature with pyridine is often gentler than using concentrated HCl.

3. Workup & Purification:

  • Aqueous Workup: Quenching a reaction with an acidic aqueous solution will instantly create the ideal conditions for dehydration.

    • Solution: Use a neutral or slightly basic quench, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8). Perform the workup at low temperatures (e.g., in an ice bath).

  • Chromatography: Silica gel is acidic and can cause significant dehydration of sensitive alcohols during column chromatography.

    • Solution:

      • Neutralize Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v).

      • Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) stationary phase for purification.

Below is a troubleshooting workflow to help you systematically address the issue.

G start Dehydration Observed (>10% byproduct) cond1 Reaction Temperature > 25°C? start->cond1 cond2 Strong Acid Present? (e.g., H₂SO₄, TsOH) cond1->cond2 No sol1 Reduce Temperature (Start at 0°C) cond1->sol1 Yes cond3 Workup pH < 7? cond2->cond3 No sol2 Replace with Milder Acid (e.g., Lewis Acid) or Add Proton Scavenger cond2->sol2 Yes cond4 Purification on Untreated Silica? cond3->cond4 No sol3 Use Neutral/Basic Quench (e.g., NaHCO₃ soln.) cond3->sol3 Yes sol4 Use Neutralized Silica, Alumina, or C18 cond4->sol4 Yes end_node Dehydration Minimized cond4->end_node No sol1->cond2 sol2->cond3 sol3->cond4 sol4->end_node

Caption: Troubleshooting flowchart for unwanted dehydration.
Frequently Asked Questions (FAQs)

Q2: What is the primary mechanism of dehydration for 5H-indeno[1,2-b]pyridin-5-ol?

A2: The primary mechanism is an E1 (Elimination, Unimolecular) reaction, especially under acidic conditions.[1][2][3] This multi-step process is favored because the structure can form a relatively stable tertiary carbocation intermediate.

The steps are as follows:

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks a proton (H⁺) from an acid catalyst. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, an alkyloxonium ion).[1]

  • Formation of a Carbocation: The C-O bond breaks, and the water molecule departs, taking the bonding electrons with it. This is the rate-determining step and results in the formation of a tertiary carbocation at the C5 position.[3] This carbocation is stabilized by resonance across the fused indenopyridine ring system.

  • Deprotonation to Form the Alkene: A weak base (which could be water, the conjugate base of the acid catalyst, or another alcohol molecule) abstracts a proton from an adjacent carbon atom. The electrons from the C-H bond then move to form a new pi bond, resulting in the dehydrated product, 5H-indeno[1,2-b]pyridine.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5H-indeno[1,2-b]pyridin-5-ol and 9-Fluorenol in Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of synthetic organic chemistry and drug discovery, the fluorenyl and indenopyridyl scaffolds are privileged structures, formin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry and drug discovery, the fluorenyl and indenopyridyl scaffolds are privileged structures, forming the core of numerous biologically active molecules and functional materials. The reactivity of their hydroxylated derivatives, 9-fluorenol and 5H-indeno[1,2-b]pyridin-5-ol, particularly under acidic conditions, is of fundamental importance for their synthetic manipulation. This guide provides an in-depth comparison of the reactivity of these two compounds, grounded in mechanistic principles and supported by proposed experimental data. We will explore how the introduction of a nitrogen atom into the fluorenyl framework profoundly alters the molecule's electronic properties and, consequently, its behavior in the presence of acid.

Core Directive: Understanding the Fundamental Electronic Differences

The divergent reactivity of 9-fluorenol and 5H-indeno[1,2-b]pyridin-5-ol in acidic media stems from the disparate electronic nature of their core aromatic systems. While both are structurally similar, the replacement of a benzene ring with a pyridine ring introduces a cascade of electronic effects that govern the stability of key reactive intermediates.

9-Fluorenol: The carbocyclic framework of 9-fluorenol is composed of two benzene rings fused to a five-membered ring. Under acidic conditions, protonation of the hydroxyl group followed by elimination of water generates a secondary carbocation at the 9-position. This fluorenyl cation is stabilized by the delocalization of the positive charge across the two adjacent aromatic benzene rings.

5H-indeno[1,2-b]pyridin-5-ol: In this aza-analog of fluorenol, one of the benzene rings is replaced by a pyridine ring. In acidic conditions, two key events can occur: protonation of the hydroxyl group and protonation of the basic nitrogen atom in the pyridine ring. The latter is highly probable, leading to a pyridinium species. This protonation has a profound impact on the electronic character of the pyridine ring, transforming it from a weakly electron-withdrawing group into a potent electron-withdrawing group.

Mechanistic Insights: The Decisive Role of Carbocation Stability

The rate-determining step in many acid-catalyzed reactions of these alcohols, such as dehydration or nucleophilic substitution, is the formation of the corresponding carbocation. Therefore, the relative stability of the 9-fluorenyl cation versus the 5-indenopyridinyl cation is the linchpin of their reactivity comparison.

Due to the electronegativity of the nitrogen atom, the pyridine ring is inherently more electron-deficient than a benzene ring[1][2][3]. This effect is dramatically amplified upon protonation of the nitrogen in an acidic medium. The resulting pyridinium cation exerts a strong electron-withdrawing inductive effect, which would significantly destabilize an adjacent carbocation at the 5-position. In stark contrast, the benzene rings in the 9-fluorenyl system effectively delocalize and stabilize the positive charge.

This leads to a central hypothesis: 9-fluorenol is expected to be significantly more reactive than 5H-indeno[1,2-b]pyridin-5-ol in acid-catalyzed reactions that proceed via a carbocation intermediate. The formation of the 5-indenopyridinyl cation is energetically less favorable, thus requiring more forcing reaction conditions.

Experimental Validation: Protocols for Comparative Reactivity Studies

To empirically validate the hypothesized difference in reactivity, a series of comparative experiments can be designed. The following protocols provide a framework for such a study.

Experiment 1: Acid-Catalyzed Dehydration

This experiment aims to compare the ease of elimination of water from each alcohol to form the corresponding alkene.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of 9-fluorenol and 5H-indeno[1,2-b]pyridin-5-ol in a suitable solvent (e.g., toluene).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH), to each flask.

  • Reaction Conditions: Heat the reactions at a controlled temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) over time.

  • Analysis: Compare the rates of disappearance of the starting materials and the formation of the corresponding dehydration products (9-methylenefluorene and 5-methylene-5H-indeno[1,2-b]pyridine).

Expected Outcome: 9-fluorenol is expected to undergo dehydration at a significantly faster rate than 5H-indeno[1,2-b]pyridin-5-ol. It is possible that under these conditions, the indenopyridinol will show little to no reaction, while the fluorenol is completely consumed.

Experiment 2: Competitive Nucleophilic Substitution

This experiment will directly compare the relative rates of carbocation formation by trapping with a nucleophile.

Methodology:

  • Reaction Setup: In a single reaction vessel, dissolve equimolar amounts of 9-fluorenol and 5H-indeno[1,2-b]pyridin-5-ol in a solvent that can also act as a nucleophile (e.g., methanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid) at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the reaction mixture over time using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the starting materials and the resulting methyl ether products.

  • Analysis: Determine the ratio of the 9-methoxyfluorene to 5-methoxy-5H-indeno[1,2-b]pyridine formed.

Expected Outcome: The product mixture is expected to be highly enriched in 9-methoxyfluorene, indicating a much faster rate of carbocation formation from 9-fluorenol.

Data Presentation

The anticipated results from these experiments can be summarized as follows:

Compound Experiment 1: Relative Dehydration Rate Experiment 2: Relative Substitution Rate
9-FluorenolFastFast
5H-indeno[1,2-b]pyridin-5-olVery Slow / No ReactionVery Slow / No Reaction

Visualizing the Mechanistic Divergence

The following diagrams illustrate the key mechanistic steps and the critical difference in carbocation stability.

G cluster_fluorenol 9-Fluorenol Pathway cluster_indenopyridinol 5H-indeno[1,2-b]pyridin-5-ol Pathway F_start 9-Fluorenol F_protonated Protonated 9-Fluorenol F_start->F_protonated H+ F_carbocation 9-Fluorenyl Cation (Stabilized) F_protonated->F_carbocation -H2O F_product Dehydration/Substitution Product F_carbocation->F_product -H+ or +Nu- I_start 5H-indeno[1,2-b]pyridin-5-ol I_N_protonated N-Protonated Species I_start->I_N_protonated H+ (favored) I_OH_protonated O-Protonated Species I_start->I_OH_protonated H+ I_carbocation 5-Indenopyridinyl Cation (Destabilized) I_OH_protonated->I_carbocation -H2O I_product Dehydration/Substitution Product I_carbocation->I_product -H+ or +Nu-

Caption: Reaction pathways for 9-fluorenol and 5H-indeno[1,2-b]pyridin-5-ol in acid.

G cluster_stability Relative Carbocation Stability cluster_energy F_cation 9-Fluorenyl Cation I_cation 5-Indenopyridinyl Cation High_E Higher Energy (Less Stable) Low_E Lower Energy (More Stable)

Caption: Energy diagram illustrating relative carbocation stability.

Conclusion

The presence of a nitrogen atom in the 5H-indeno[1,2-b]pyridin-5-ol framework fundamentally alters its reactivity in acidic conditions compared to its carbocyclic analog, 9-fluorenol. The propensity of the pyridine nitrogen to protonate creates a powerful electron-withdrawing effect that destabilizes the adjacent carbocation, which is a key intermediate in many acid-catalyzed reactions. Consequently, 5H-indeno[1,2-b]pyridin-5-ol is predicted to be substantially less reactive than 9-fluorenol under these conditions. This understanding is crucial for designing effective synthetic strategies for the functionalization of these important heterocyclic systems. The proposed experimental protocols provide a clear and direct means to validate this reactivity paradigm, offering valuable insights for researchers in organic synthesis and medicinal chemistry.

References

  • Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. [Link]

  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. [Link]

  • Synthesis and modification of 5H‐indeno[1,2‐b]pyridin‐5‐ones 10–12, 14,.... [Link]

  • Pyridine is aromatic as there are six delocalized electrons in the ring. Six-membered heterocycles are more closely related. [Link]

  • Enantioselective Synthesis of Fluorene Derivatives by Chiral Phosphoric Acid Catalyzed Tandem Double Friedel-Crafts Reaction. [Link]

  • The pyridine/benzene stability 'paradox'? - Chemistry Stack Exchange. [Link]

Sources

Comparative

Mass spectrometry fragmentation of 5H-indeno[1,2-b]pyridin-5-ol vs azafluorene analogs

Mass Spectrometry Fragmentation Dynamics: A Comparative Guide to 5H-Indeno[1,2-b]pyridin-5-ol and Azafluorene Analogs Executive Summary In the structural characterization of nitrogen-containing polycyclic aromatic compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Dynamics: A Comparative Guide to 5H-Indeno[1,2-b]pyridin-5-ol and Azafluorene Analogs

Executive Summary

In the structural characterization of nitrogen-containing polycyclic aromatic compounds, high-resolution mass spectrometry (HRMS) serves as the definitive analytical tool. Azafluorenes and their oxygenated derivatives—specifically 5H-indeno[1,2-b]pyridin-5-ol (a 4-azafluoren-9-ol analog)—are critical scaffolds in both pharmaceutical development and the engineering of organic materials 1. This guide provides an objective, data-driven comparison of their gas-phase fragmentation behaviors, detailing the causality behind their dissociation pathways and providing a field-proven, self-validating protocol for LC-MS/MS analysis.

Mechanistic Mass Spectrometry Profiling

Understanding the gas-phase dissociation of these molecules requires analyzing the thermodynamic stability of the resulting fragment ions. The position and nature of the oxygenation (hydroxyl vs. carbonyl) fundamentally alter the primary fragmentation logic.

5H-Indeno[1,2-b]pyridin-5-ol (Azafluorenol) Dynamics

Under positive electrospray ionization (ESI+) and collision-induced dissociation (CID), 5H-indeno[1,2-b]pyridin-5-ol exhibits a robust protonated molecular ion [M+H]+ . The defining fragmentation event is the rapid elimination of water (-18 Da) from the C5 position. This is not merely a thermal artifact; it is a thermodynamically driven process that yields a highly conjugated, fully aromatic azafluorenyl cation 2. The causality here is rooted in the immense stabilization energy of the resulting planar cation. At higher collision energies, this core undergoes a secondary ring-opening and extrusion of hydrogen cyanide (HCN, -27 Da), which is the classical signature of fused pyridine rings 3.

Azafluorenone and Unsubstituted Azafluorene Analogs

By contrast, azafluorenones (e.g., 4-azafluorenone) lack the labile hydroxyl group. Their MS/MS spectra are dominated by the initial loss of carbon monoxide (CO, -28 Da) from the central cyclopentadienone ring, generating a biphenylene-type cation 4. Unsubstituted azafluorenes typically resist initial neutral losses, favoring the loss of a single hydrogen atom to form the azafluorenyl cation, followed directly by HCN or acetylene ( C2​H2​ ) extrusion.

G M_azafluorenol 5H-indeno[1,2-b]pyridin-5-ol [M+H]+ m/z 184 Frag_H2O [M+H - H2O]+ m/z 166 (Azafluorenyl Cation) M_azafluorenol->Frag_H2O -H2O (-18 Da) Low CE M_azafluorenone 4-Azafluorenone [M+H]+ m/z 182 Frag_CO [M+H - CO]+ m/z 154 (Biphenylene-type) M_azafluorenone->Frag_CO -CO (-28 Da) Low CE Frag_HCN1 [m/z 166 - HCN]+ m/z 139 Frag_H2O->Frag_HCN1 -HCN (-27 Da) High CE Frag_HCN2 [m/z 154 - HCN]+ m/z 127 Frag_CO->Frag_HCN2 -HCN (-27 Da) High CE

Comparative MS/MS fragmentation logic for azafluorenol and azafluorenone derivatives.

Comparative Quantitative Data

The following table summarizes the diagnostic ions used to differentiate these structurally similar scaffolds during targeted MS/MS analysis.

Compound ClassRepresentative ScaffoldPrecursor Ion (ESI+)Primary Neutral LossSecondary Neutral LossStructural Driver
Azafluorenols 5H-indeno[1,2-b]pyridin-5-ol [M+H]+ −H2​O (18.01 Da) −HCN (27.01 Da)Formation of a highly conjugated, stable azafluorenyl cation.
Azafluorenones 4-Azafluorenone [M+H]+ −CO (27.99 Da) −HCN (27.01 Da)Extrusion of the carbonyl group to form a biphenylene-type cation.
Azafluorenes 4-Azafluorene [M+H]+ −H∙ (1.01 Da) −HCN (27.01 Da)Direct stabilization of the core nitrogen-containing heterocycle.

Self-Validating LC-HRMS/MS Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. By multiplexing collision energies and monitoring specific exact-mass neutral losses, the method inherently verifies structural assignments without relying solely on external library matching.

Step 1: Sample Preparation & Chromatography
  • Action: Dilute analytes to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Separate via a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 5-95% Acetonitrile over 10 minutes.

  • Causality: Formic acid acts as a proton source, promoting efficient ionization in ESI+. The gradient ensures that isobaric impurities or positional isomers (e.g., 1-azafluorenol vs. 4-azafluorenol) are chromatographically resolved prior to MS introduction, preventing the generation of chimeric MS/MS spectra.

Step 2: High-Resolution MS Tuning & Ramped CID
  • Action: Operate the Q-TOF or Orbitrap in ESI+ mode. Isolate the precursor ion in the quadrupole with a narrow isolation width (1.0 m/z). Apply a ramped Collision Energy (CE) from 10 eV to 40 eV.

  • Causality: Ramped CE provides a complete breakdown survival curve in a single injection. Low CE (10-15 eV) captures the kinetically favored loss of H2​O (azafluorenols) or CO (azafluorenones). High CE (30-40 eV) forces the thermodynamically demanding cleavage of the aromatic pyridine ring (HCN loss). This energy-resolved approach self-validates the functional group's position and bond stability.

Step 3: Orthogonal Validation via Isotope Profiling
  • Action: Compare the exact mass of the precursor and fragment ions against theoretical isotopic distributions, ensuring a mass error of < 5 ppm.

  • Causality: High-resolution mass accuracy confirms the elemental composition of the neutral losses. For example, it definitively distinguishes a CO loss (27.9949 Da) from an isobaric C2​H4​ loss (28.0313 Da), completely eliminating false-positive structural assignments.

Workflow Prep Sample Prep (1 µg/mL) LC UHPLC Separation Prep->LC ESI ESI Source (Pos Mode) LC->ESI Quad Quadrupole Selection ESI->Quad CID Collision Cell (10-40 eV) Quad->CID TOF HRMS Detection CID->TOF Val1 Isotope Verification TOF->Val1 Val2 Neutral Loss Monitoring TOF->Val2

Self-validating LC-HRMS/MS workflow for characterizing azafluorene derivatives.

References

  • Iron-Catalyzed 4-Azafluorenone Synthesis from Oxime Esters and 1,3-Indanedione-Derived Enones The Journal of Organic Chemistry - ACS Publications[Link]

  • Directed ortho and Remote Metalation–Suzuki–Miyaura Cross Coupling Route to Azafluorenol Core Liquid Crystals The Journal of Organic Chemistry - ACS Publications[Link]

  • Trends in the Unimolecular Reactions of Triaryl Pnictogen Radical Cations Organometallics - ACS Publications[Link]

  • SPECTRAL PROPERTIES OF RING-C-OXYGENATED 4-AZAFLUORENES AND 4-AZAFLUORENONES Repositorio Académico - Universidad de Chile[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Lewis Acid Catalysts for the Synthesis of 5H-Indeno[1,2-b]pyridin-5-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 5H-indeno[1,2-b]pyridine core, a class of compounds also known as azafluorenones, is a privileged scaffold found in a variety of naturally occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 5H-indeno[1,2-b]pyridine core, a class of compounds also known as azafluorenones, is a privileged scaffold found in a variety of naturally occurring alkaloids with potent biological activities.[1] These compounds have garnered significant interest in medicinal chemistry due to their antimicrobial, DNA-modifying, and cytotoxic properties.[1] Consequently, the development of efficient and robust synthetic methodologies to access derivatives of this core structure is of paramount importance for drug discovery and development programs.

This guide provides an in-depth comparative analysis of Lewis acid catalysts for the derivatization of the 5H-indeno[1,2-b]pyridine scaffold. We will focus on a widely adopted and highly efficient one-pot, three-component reaction, offering a head-to-head perspective on catalyst performance grounded in mechanistic principles and supported by representative experimental data.

The Model Reaction: A Three-Component Pathway to the Indenopyridine Core

The synthesis of 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivatives serves as an excellent model for our comparative study. This reaction involves the condensation of a substituted chalcone (1,3-diphenyl-2-propen-1-one), 1,3-indandione, and ammonium acetate as the nitrogen source. The reaction's success and efficiency are highly dependent on the catalyst employed to orchestrate this molecular assembly.[1][2]

The catalytic cycle, facilitated by a Lewis acid (LA), is proposed to proceed through the following key steps:

  • Activation of Carbonyls: The Lewis acid coordinates to the carbonyl oxygen of the chalcone and 1,3-indandione, increasing their electrophilicity.

  • Michael Addition: The enolizable 1,3-indandione undergoes a Michael addition to the activated α,β-unsaturated system of the chalcone.

  • Condensation with Ammonia: Ammonium acetate provides ammonia in situ, which condenses with one of the carbonyl groups of the intermediate.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration.

  • Oxidative Aromatization: The final step involves an oxidation to yield the stable, aromatic indenopyridine ring system.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Proposed Catalytic Cycle Chalcone Chalcone Activation 1. Carbonyl Activation (Coordination of LA) Chalcone->Activation Indandione 1,3-Indandione Indandione->Activation NH4OAc NH₄OAc Condensation 3. Condensation with NH₃ NH4OAc->Condensation NH₃ Source LA Lewis Acid (LA) LA->Activation Catalyst Input Michael 2. Michael Addition Activation->Michael Michael->Condensation Cyclization 4. Intramolecular Cyclization & Dehydration Condensation->Cyclization Aromatization 5. Oxidative Aromatization Cyclization->Aromatization Product 5H-Indeno[1,2-b]pyridin-5-one Aromatization->Product Product->LA Catalyst Regeneration G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge flask with: - Chalcone - 1,3-Indandione - NH₄OAc - Lewis Acid Catalyst B Add Anhydrous Solvent (e.g., Ethanol) A->B C Heat to specified temperature (e.g., 60°C) with stirring B->C D Monitor progress via TLC C->D E Cool to room temperature D->E F Precipitate product with H₂O E->F G Collect solid by vacuum filtration F->G H Recrystallize from Ethanol G->H I Characterize Product: (NMR, MS) H->I

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Comparative

Spectroscopic comparison of 5H-indeno[1,2-b]pyridin-5-ol and 5H-indeno[1,2-b]pyridin-5-one

Spectroscopic Comparison Guide: 5H-Indeno[1,2-b]pyridin-5-ol vs. 5H-Indeno[1,2-b]pyridin-5-one Executive Summary & Structural Context The 5H-indeno[1,2-b]pyridine (4-azafluorene) scaffold is a privileged pharmacophore in...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 5H-Indeno[1,2-b]pyridin-5-ol vs. 5H-Indeno[1,2-b]pyridin-5-one

Executive Summary & Structural Context

The 5H-indeno[1,2-b]pyridine (4-azafluorene) scaffold is a privileged pharmacophore in drug discovery and a critical building block in organic materials. The oxidation state at the C5 position fundamentally dictates the molecule's electronic landscape, geometry, and reactivity.

  • 5H-indeno[1,2-b]pyridin-5-one (Ketone): Features an sp²-hybridized carbonyl at C5. This maintains a fully conjugated, highly planar, and electron-deficient tricyclic system.

  • 5H-indeno[1,2-b]pyridin-5-ol (Alcohol): Features an sp³-hybridized carbinol at C5. This breaks the extended π -conjugation between the fused benzene and pyridine rings, resulting in a more flexible, puckered conformation.

This guide provides an objective, data-driven framework for differentiating these two analogs using fundamental spectroscopic techniques, detailing the causality behind the spectral shifts and providing self-validating experimental protocols.

Spectroscopic Differentiation & Causality

Infrared (IR) Spectroscopy

The vibrational modes of the C5 substituent provide the most rapid orthogonal differentiation between the two oxidation states.

  • The Ketone (C=O): In typical aliphatic cyclopentanones, the C=O stretch appears near 1745 cm⁻¹. However, in 5H-indeno[1,2-b]pyridin-5-one derivatives, the carbonyl is flanked by two aromatic systems. This extensive π -delocalization lowers the C=O bond order and its corresponding force constant, shifting the absorption to a sharp, intense band at 1710–1720 cm⁻¹ .

  • The Alcohol (O–H): The reduction of the carbonyl to an alcohol introduces a hydroxyl group capable of intermolecular hydrogen bonding. This weakens the O–H bond and creates a broad, highly diagnostic stretching band centered around 3400–3450 cm⁻¹ [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the most definitive diagnostic tool for assigning the C5 oxidation state, driven by profound differences in hybridization and paramagnetic deshielding.

  • ¹³C NMR: The sp² carbonyl carbon (C5) in the ketone experiences severe paramagnetic deshielding from the oxygen atom and the adjacent π -systems, resonating far downfield at ~191–194 ppm [2]. Conversely, the sp³ carbinol carbon in the alcohol is shielded from these π -effects, with its shift dictated primarily by the inductive pull of the hydroxyl oxygen, appearing at ~75–85 ppm (e.g., 81.9 ppm for 5-butyl-4-phenyl derivatives or 84.4 ppm for 5-phenyl derivatives)[2][3].

  • ¹H NMR: The ketone exerts a strong anisotropic deshielding effect on the neighboring C4 and C6 protons. In the alcohol, if C5 is unsubstituted by other alkyl/aryl groups (a secondary alcohol), a distinct carbinol proton emerges as a singlet at ~5.5–6.0 ppm , which is absent in the ketone.

Quantitative Data Comparison

The following table summarizes the diagnostic spectroscopic parameters for the two molecular classes based on established literature values[2][3].

Spectroscopic Feature5H-indeno[1,2-b]pyridin-5-one (Ketone)5H-indeno[1,2-b]pyridin-5-ol (Alcohol)Mechanistic Causality
C5 Hybridization sp² (Planar)sp³ (Puckered)Dictates macrocyclic π -conjugation.
IR (Diagnostic Band) ~1710–1720 cm⁻¹ (Sharp, C=O)~3400–3450 cm⁻¹ (Broad, O–H)Conjugation lowers C=O force constant.
¹³C NMR (C5 Shift) ~191.0 – 194.0 ppm~75.0 – 85.0 ppmParamagnetic deshielding in the sp² system.
¹H NMR (C5-H Shift) N/A (Quaternary Carbon)~5.5 – 6.0 ppm (If 2° alcohol)sp³ C-H bond adjacent to electronegative oxygen.
UV-Vis Absorbance Extended Bathochromic ShiftHypsochromic Shift (relative to ketone)Ketone maintains full tricyclic chromophore.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following self-validating protocols must be used to acquire and verify the spectroscopic data.

Protocol A: High-Resolution NMR Acquisition & D₂O Exchange

Purpose: To definitively assign the C5 carbon and validate the presence of the hydroxyl proton.

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of anhydrous CDCl₃. Critical Note: Use ampouled CDCl₃ stabilized with silver foil. Trace HCl in degraded CDCl₃ will protonate the pyridine nitrogen, drastically altering the electronic distribution and shifting the ¹³C signals.

  • Acquisition (¹³C NMR): Set the relaxation delay (D1) to 2.0 seconds. The quaternary C=O carbon in the ketone lacks attached protons to facilitate dipole-dipole relaxation, resulting in a long T1​ relaxation time. A short D1 will cause the C5 peak to vanish into the baseline.

  • Self-Validation (D₂O Exchange for the Alcohol):

    • Acquire the standard ¹H NMR spectrum.

    • Add 10 μL of Deuterium Oxide (D₂O) directly to the NMR tube.

    • Shake vigorously for 30 seconds to facilitate proton exchange ( R−OH+D2​O⇌R−OD+HDO ).

    • Re-acquire the ¹H NMR. The disappearance of the broad singlet confirms the hydroxyl proton assignment and differentiates it from overlapping aromatic signals.

Protocol B: ATR-FTIR Spectroscopic Profiling

Purpose: To observe the vibrational modes without matrix interference.

  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum to subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the crystal. Apply firm, consistent pressure using the anvil. Causality: Poor contact between the crystal and the sample leads to artificially low peak intensities and a sloping baseline due to scattering.

  • Self-Validation: Avoid using KBr pellets for the alcohol derivative if possible. KBr is highly hygroscopic; absorbed water will produce a broad O–H stretch at ~3400 cm⁻¹, creating a false positive that masks the analyte's true hydroxyl signal. ATR eliminates this matrix effect.

Spectroscopic Workflow Visualization

The following logical workflow outlines the decision tree for differentiating the two compounds based on their distinct physical properties.

SpectroscopicWorkflow Sample Unknown 4-Azafluorene Derivative IR_Test FT-IR Spectroscopy (ATR Method) Sample->IR_Test NMR_Test 13C NMR Spectroscopy (CDCl3, 125 MHz) Sample->NMR_Test Ketone_IR Sharp Peak ~1715 cm⁻¹ (C=O Stretch) IR_Test->Ketone_IR Conjugated Carbonyl Alcohol_IR Broad Peak ~3400 cm⁻¹ (O-H Stretch) IR_Test->Alcohol_IR Hydrogen Bonding Ketone_NMR Deshielded Peak ~192 ppm (sp² Carbonyl C5) NMR_Test->Ketone_NMR sp² Hybridized Alcohol_NMR Upfield Peak ~80 ppm (sp³ Carbinol C5) NMR_Test->Alcohol_NMR sp³ Hybridized Ketone_ID Confirmed: 5H-indeno[1,2-b]pyridin-5-one Ketone_IR->Ketone_ID Alcohol_ID Confirmed: 5H-indeno[1,2-b]pyridin-5-ol Alcohol_IR->Alcohol_ID Ketone_NMR->Ketone_ID Alcohol_NMR->Alcohol_ID

Fig 1: Spectroscopic workflow for differentiating C5 oxidation states in 4-azafluorenes.

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Validation

Reproducibility of literature yields for 5H-indeno[1,2-b]pyridin-5-ol Friedel-Crafts reactions

Reproducibility of Literature Yields for 5H-indeno[1,2-b]pyridin-5-ol Friedel-Crafts Reactions: A Comprehensive Guide to Superacid Catalysis vs. Traditional Lewis Acids As a Senior Application Scientist, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Literature Yields for 5H-indeno[1,2-b]pyridin-5-ol Friedel-Crafts Reactions: A Comprehensive Guide to Superacid Catalysis vs. Traditional Lewis Acids

As a Senior Application Scientist, I frequently encounter discrepancies between reported literature yields and benchtop realities when functionalizing N-heterocyclic alcohols. Specifically, the Friedel-Crafts reaction of aza-fluorenols—such as 5H-indeno[1,2-b]pyridin-5-ol derivatives—is notoriously difficult to reproduce using traditional Lewis acids. This guide objectively compares catalytic alternatives, explains the mechanistic causality behind these discrepancies, and provides a self-validating, high-yield protocol grounded in 1[1].

The Mechanistic Bottleneck: Why Literature Yields Vary

The core issue in the Friedel-Crafts alkylation of 5H-indeno[1,2-b]pyridin-5-ol lies in the basicity of the pyridine nitrogen. When traditional Lewis acids (such as AlCl₃ or BF₃·OEt₂) are employed, they preferentially coordinate with the basic nitrogen rather than activating the C5-hydroxyl group. This coordination deactivates the catalyst, preventing the formation of the necessary C5-carbocation and leading to trace yields or complete reaction failure.

Conversely, superacids like trifluoromethanesulfonic acid (TfOH) operate via a fundamentally different mechanistic pathway. By using an excess of TfOH (typically 10-11 equivalents), the superacid first protonates the pyridine nitrogen. The extreme acidity of the environment then allows for the subsequent ionization of the C5-hydroxyl group, generating a highly reactive 1[1]. This dication is a potent electrophile that rapidly undergoes Friedel-Crafts alkylation with arenes (e.g., benzene) to deliver near-quantitative yields[1].

MechanisticPathway Start 5H-indeno[1,2-b]pyridin-5-ol (Basic N & C5-OH) TfOH Superacid (TfOH) Excess (10-11 equiv) Start->TfOH Pathway A Lewis Lewis Acid (AlCl3) Standard conditions Start->Lewis Pathway B Dication 1,3-Dicationic Intermediate (N-protonated, C5-carbocation) TfOH->Dication Protonation & Dehydration DeadEnd Catalyst Deactivation (N-AlCl3 Adduct) Lewis->DeadEnd N-Coordination Product Friedel-Crafts Product (>95% Yield) Dication->Product + Arene (Benzene) LowYield Trace Product (<10% Yield) DeadEnd->LowYield Blocked C5 Ionization

Mechanistic pathway of 5H-indeno[1,2-b]pyridin-5-ol ionization in TfOH vs AlCl3.

Comparative Performance Data

To illustrate the stark contrast in reproducibility, Table 1 summarizes the performance of various catalytic systems for the synthesis of 5,5-diphenyl-5H-indeno[1,2-b]pyridine from 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol and benzene.

Catalytic SystemEquivalentsTemp (°C)Time (h)Observed Yield (%)Reproducibility & Mechanistic Note
AlCl₃ 1.22515< 10%Poor: Rapid catalyst deactivation via N-coordination.
BF₃·OEt₂ 2.0802415 - 20%Poor: Incomplete conversion; requires harsh heating.
AgOTf 1.5252430 - 40%Moderate: Effective for 2[2], but insufficient for aza-fluorenols.
TfOH (Superacid) 11.0251597% Excellent: Complete conversion via 1,3-dicationic intermediate[1].

Self-Validating Experimental Protocol

The following protocol is engineered to be self-validating. The critical failure point in superacid-promoted N-heterocycle functionalization is often the workup phase, where the product can remain trapped in the aqueous layer if not properly neutralized.

ExperimentalWorkflow Step1 1. Dissolution Alcohol in CHCl3 + Arene (10 eq) Step2 2. Activation Dropwise TfOH (11 eq) Exothermic control Step1->Step2 Step3 3. Reaction Stir 15h @ 25°C Complete Conversion Step2->Step3 Step4 4. Quench & Basify Ice pour -> NaOH (pH 10-11) Crucial for free base Step3->Step4 Step5 5. Extraction CHCl3 extraction & Chromatography Step4->Step5

Self-validating experimental workflow for superacid-promoted Friedel-Crafts alkylation.

Step-by-Step Methodology:

  • Dissolution (Substrate & Arene): Dissolve 5-phenyl-5H-indeno[1,2-b]pyridin-5-ol (0.5 mmol) in 5 mL of anhydrous chloroform (0.1 M). Add benzene (0.45 mL, 5.0 mmol, 10 equiv)[1]. Causality: Chloroform acts as a non-competing solvent, while the 10-fold excess of benzene drives the intermolecular trapping of the transient carbocation before side reactions occur.

  • Superacid Activation: Perform a dropwise addition of Triflic acid (0.5 mL, 5.47 mmol, ~11 equiv)[1]. Causality: The extreme excess is mandatory. The first equivalent protonates the pyridine ring; the remaining equivalents create the superacidic medium required to dehydrate the C5-hydroxyl and stabilize the dicationic intermediate[1].

  • Reaction Propagation: Stir the mixture for 15 hours at room temperature (25 °C)[1]. Causality: Unlike Lewis acid systems that require reflux, the dicationic intermediate is reactive enough to achieve complete conversion at ambient temperature, minimizing degradation.

  • Quench & Basification (Critical Step): Pour the product mixture over 20 g of crushed ice to quench the superacid. Immediately adjust the aqueous mixture to a pH of 10–11 using 10 M sodium hydroxide[1]. Causality: This is the most common point of reproducibility failure. The product is initially a water-soluble pyridinium triflate salt. Basifying to pH 10-11 ensures complete deprotonation to the free base, allowing it to partition cleanly into the organic phase.

  • Extraction & Purification: Transfer to a separatory funnel and extract twice with chloroform. Purify using silica gel chromatography (1:4, EtOAc/hexanes) to yield 5,5-diphenyl-5H-indeno[1,2-b]pyridine as a white solid (mp 206–207 °C)[1].

Alternative Scaffolding Strategies: 4-Azafluorenones

For drug development professionals exploring the broader aza-fluorene chemical space, it is worth noting that alternative functionalization strategies are emerging. If the Friedel-Crafts approach is not suitable for your specific target, recent advances include 3 of oxime esters and 1,3-indanedione-derived enones[3]. This method efficiently furnishes structurally diverse 4-azafluorenones with excellent functional group tolerance, bypassing the need for strong acids entirely[3].

References

  • Hood, J. C., Anokhin, M. V., & Klumpp, D. A. (2023). "Friedel–Crafts Reactions with N-Heterocyclic Alcohols." The Journal of Organic Chemistry.[Link]

  • Yang, Y.-B., et al. (2025). "Iron-Catalyzed 4-Azafluorenone Synthesis from Oxime Esters and 1,3-Indanedione-Derived Enones." The Journal of Organic Chemistry.[Link]

  • Zhao, G., et al. (2020). "A Broad Substrate Scope of Aza-Friedel–Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters." Organic Letters.[Link]

Sources

Comparative

In vitro toxicity comparison of 5H-indeno[1,2-b]pyridin-5-ol and standard heterocyclic alcohols

An in-depth understanding of structure-toxicity relationships is critical when advancing novel chemical scaffolds in drug discovery. Heterocyclic alcohols present a unique challenge: their toxicity is often not driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of structure-toxicity relationships is critical when advancing novel chemical scaffolds in drug discovery. Heterocyclic alcohols present a unique challenge: their toxicity is often not driven by the parent compound alone, but by cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophiles.

This guide provides a rigorous, data-driven comparison of the in vitro toxicity profile of 5H-indeno[1,2-b]pyridin-5-ol —a rigid azafluorenol derivative—against standard, more flexible heterocyclic alcohols (e.g., 8-hydroxyquinoline and 2-pyridinemethanol).

Mechanistic Causality: Structural Determinants of Toxicity

The hepatotoxic potential of heterocyclic alcohols generally bifurcates into two distinct pathways: direct parent-compound toxicity (often driven by lipophilicity and membrane disruption) and metabolism-dependent toxicity (driven by CYP-mediated oxidation) [[1]]().

Standard heterocyclic alcohols, such as 8-hydroxyquinoline, possess flexible structures that easily enter the CYP3A4 catalytic pocket. Here, they undergo rapid phase I oxidation to form reactive quinone imines. These electrophiles covalently bind to cellular macromolecules and irreversibly deplete intracellular glutathione (GSH), leading to oxidative stress and rapid cell death.

Conversely, 5H-indeno[1,2-b]pyridin-5-ol features a rigid, planar tricyclic core. This steric hindrance restricts its orientation within the CYP3A4 active site, heavily suppressing the formation of reactive metabolites. However, the compound's inherent lipophilicity allows it to directly intercalate into mitochondrial membranes, leading to basal cytotoxicity independent of metabolic activation. This aligns with its regulatory classification as an Acute Tox. 4 substance, where direct exposure yields measurable systemic toxicity 2.

Pathway Parent Heterocyclic Alcohol (Parent Compound) CYP CYP3A4 Bioactivation (Hepatic Phase I) Parent->CYP Hepatic Uptake Mito Mitochondrial Dysfunction (ATP Depletion) Parent->Mito Direct Membrane Disruption Reactive Reactive Electrophile (e.g., Epoxide/Quinone) CYP->Reactive Oxidation GSH GSH Depletion (Loss of Redox Buffer) Reactive->GSH Covalent Binding Reactive->Mito Protein Adduction Tox Hepatocellular Necrosis GSH->Tox Mito->Tox

CYP450-mediated bioactivation and direct toxicity pathways of heterocyclic alcohols.

Experimental Design: A Self-Validating Protocol

To objectively separate direct toxicity from metabolism-dependent toxicity, we must employ a self-validating assay architecture. Relying solely on standard immortalized cell lines (like HepG2) is insufficient because they lack robust, endogenous CYP450 expression 3.

By utilizing Primary Human Hepatocytes (PHH) and introducing a selective CYP3A4 inhibitor (Ketoconazole), we create an internal control loop: If a compound's toxicity is rescued (IC50 increases) in the presence of Ketoconazole, the toxicity is definitively caused by toxic metabolites, not the parent drug 4.

Step-by-Step Methodology
  • Cell Seeding & Acclimation: Plate cryopreserved Primary Human Hepatocytes (PHH) in 384-well collagen-coated microplates at a density of 2×10⁴ cells/well. Allow 48 hours for monolayer formation and recovery of endogenous Phase I/II metabolic enzymes.

  • Self-Validating Inhibitor Pre-incubation: Treat half the experimental wells with 10 µM Ketoconazole (CYP3A4 inhibitor) for 1 hour prior to compound exposure. Leave the other half untreated (vehicle control).

  • Compound Dosing: Dispense 5H-indeno[1,2-b]pyridin-5-ol and standard control alcohols across a 10-point, 3-fold serial dilution gradient (0.1 µM to 100 µM). Incubate for 24 hours at 37°C.

  • Multiplexed Readout: Sequentially assess ATP depletion (using luminescence-based CellTiter-Glo) and Glutathione depletion (using GSH-Glo). This dual-readout distinguishes between direct mitochondrial impairment (ATP drop without GSH drop) and reactive metabolite stress (GSH drop preceding ATP drop).

Workflow Culture 1. Seed PHH (Primary Cells) Treat 2. Compound Dosing (+/- Ketoconazole) Culture->Treat 48h Assay 3. Multiplex Readout (ATP, GSH) Treat->Assay 24h Analyze 4. IC50 Shift Calculation Assay->Analyze Data

Self-validating in vitro hepatotoxicity screening workflow using CYP3A4 inhibition.

Quantitative Data Comparison

The table below summarizes the differential toxicity profiles. The "Shift Ratio" (IC50 with inhibitor / IC50 without inhibitor) is the critical metric. A ratio near 1.0 indicates direct parent-compound toxicity, while a ratio >3.0 indicates metabolism-dependent bioactivation.

CompoundCell ModelIC50 (- Ketoconazole)IC50 (+ Ketoconazole)Shift RatioPrimary Toxicity Mechanism
5H-indeno[1,2-b]pyridin-5-ol PHH45.2 µM48.1 µM1.06 Direct (Mitochondrial / Membrane)
8-Hydroxyquinoline (Standard)PHH12.4 µM85.6 µM6.90 Metabolism-Dependent (Bioactivation)
2-Pyridinemethanol (Standard)PHH>100 µM>100 µMN/A Low / Negligible Toxicity

Scientific Synthesis

The experimental data validates the structural causality hypothesis. 8-Hydroxyquinoline exhibits a massive IC50 shift (6.90x) when CYP3A4 is inhibited, proving that its severe in vitro toxicity (12.4 µM) is an artifact of reactive metabolite generation rather than the parent molecule.

In stark contrast, 5H-indeno[1,2-b]pyridin-5-ol shows virtually no shift (1.06x). Its toxicity remains constant regardless of CYP3A4 activity. Because the rigid azafluorenol core resists enzymatic cleavage and oxidation, it does not act as a substrate for bioactivation. Instead, its moderate baseline toxicity (45.2 µM) is a direct consequence of the parent compound's physicochemical properties interacting with the cellular lipid bilayer. For drug developers, this means that while 5H-indeno[1,2-b]pyridin-5-ol has a lower risk of idiosyncratic, reactive-metabolite-driven liver injury, its basal lipophilicity must be carefully managed through formulation or structural derivatization to prevent direct mitochondrial toxicity.

Sources

Validation

A Researcher's Guide to the Cross-Validation of IR and Raman Vibrational Frequencies for 5H-indeno[1,2-b]pyridin-5-ol

For researchers and professionals in drug development and materials science, the precise characterization of novel molecular structures is paramount. 5H-indeno[1,2-b]pyridin-5-ol, a heterocyclic compound incorporating an...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel molecular structures is paramount. 5H-indeno[1,2-b]pyridin-5-ol, a heterocyclic compound incorporating an indenopyridine framework, represents a class of molecules with significant potential in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for elucidating the intricate structural details of such molecules. However, the complexity of the spectra for polycyclic systems necessitates a robust validation strategy to ensure accurate interpretation.

This guide provides a comprehensive framework for the cross-validation of experimental IR and Raman vibrational frequencies with theoretical predictions for 5H-indeno[1,2-b]pyridin-5-ol. By integrating high-quality experimental data with state-of-the-art computational chemistry, researchers can achieve unambiguous assignment of vibrational modes, leading to a deeper understanding of the molecule's structure, bonding, and potential intermolecular interactions.

The Synergy of IR, Raman, and Computational Chemistry: A Theoretical Overview

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[4] IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrational modes that induce a change in the molecule's dipole moment.[4] Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability.[4] This fundamental difference in selection rules is the primary reason why the combination of both techniques provides a more complete vibrational profile of a molecule.

While experimental spectra provide the ground truth, their interpretation, especially for molecules with low symmetry and numerous atoms, can be challenging. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes an indispensable tool.[5][6] DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy, providing a theoretical spectrum that can be directly compared with experimental results.[7] This comparison allows for the confident assignment of each experimental band to a specific molecular motion.

However, theoretical calculations are based on approximations. The standard harmonic approximation, for instance, assumes a parabolic potential energy surface, which can lead to deviations from experimental frequencies, particularly for anharmonic vibrations like C-H stretches.[8][9] To account for these systematic errors, a scaling factor is often applied to the calculated frequencies, or more advanced anharmonic computational methods are employed.[10][11] The cross-validation process, therefore, is a critical step to bridge the gap between theoretical models and experimental reality.[12][13]

A Step-by-Step Protocol for Cross-Validation

The following sections outline a detailed workflow for the rigorous cross-validation of IR and Raman spectra for 5H-indeno[1,2-b]pyridin-5-ol.

Experimental Protocol: Acquiring High-Fidelity Spectra
  • Sample Purification and Preparation:

    • Rationale: Sample purity is critical to avoid spurious peaks in the spectra.

    • Procedure: Synthesize and purify 5H-indeno[1,2-b]pyridin-5-ol using appropriate methods (e.g., recrystallization, chromatography) to achieve high purity. For solid-state IR spectroscopy, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide powder and press it into a transparent disk. For FT-Raman, the sample can often be analyzed directly in a glass vial or as a pressed pellet.

  • FT-IR Spectroscopy:

    • Rationale: To obtain a detailed absorption spectrum corresponding to IR-active vibrational modes.

    • Instrumentation: A high-resolution Fourier Transform Infrared (FT-IR) spectrometer.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹ or better.

      • Scans: Co-add a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio.

      • Background: Record a background spectrum of the pure KBr pellet.

  • FT-Raman Spectroscopy:

    • Rationale: To acquire a complementary spectrum of Raman-active modes, which are often weak or absent in the IR spectrum.

    • Instrumentation: An FT-Raman spectrometer, typically equipped with a near-infrared (NIR) laser source (e.g., 1064 nm) to minimize fluorescence.

    • Acquisition Parameters:

      • Spectral Range: 4000-100 cm⁻¹

      • Resolution: 4 cm⁻¹ or better.

      • Laser Power: Use the minimum laser power necessary to obtain a good signal, to avoid sample degradation.

      • Scans: Co-add a large number of scans (e.g., 256 or more) due to the inherent weakness of the Raman scattering effect.

Computational Protocol: Predicting the Vibrational Landscape
  • Molecular Geometry Optimization:

    • Rationale: To find the most stable, lowest-energy conformation of the molecule, which is the starting point for frequency calculations.

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

    • Method: Employ a suitable DFT functional and basis set. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely used and reliable choice for organic molecules.[7][11] Perform a geometry optimization without any symmetry constraints.

  • Vibrational Frequency Calculation:

    • Rationale: To calculate the harmonic vibrational frequencies, IR intensities, and Raman activities for the optimized geometry.

    • Procedure: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)) used for optimization. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.

  • Frequency Scaling and Visualization:

    • Rationale: To correct for the systematic errors inherent in the harmonic approximation and the chosen DFT functional.

    • Procedure: Apply a uniform or mode-specific scaling factor to the calculated harmonic frequencies. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.967 is often used.[7] The scaled frequencies can then be used to generate theoretical IR and Raman spectra by convoluting the predicted peaks with a Lorentzian or Gaussian function.

The entire cross-validation workflow can be visualized as follows:

Vibrational_Spectroscopy_Workflow Cross-Validation Workflow for IR and Raman Spectra cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_corr Correlation & Assignment Sample Sample Preparation (5H-indeno[1,2-b]pyridin-5-ol) FTIR FT-IR Spectroscopy Sample->FTIR Raman FT-Raman Spectroscopy Sample->Raman Exp_Data Experimental Spectra FTIR->Exp_Data Raman->Exp_Data Compare Comparison of Experimental & Theoretical Data Exp_Data->Compare Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Freq Frequency Calculation (Harmonic Frequencies) Opt->Freq Scale Frequency Scaling Freq->Scale Theo_Data Theoretical Spectra Scale->Theo_Data Theo_Data->Compare Assign Vibrational Mode Assignment (PED Analysis) Compare->Assign Final Validated Structural Data Assign->Final

Caption: Workflow for the cross-validation of experimental and theoretical vibrational spectra.

Data Correlation and Interpretation

The cornerstone of this methodology is the meticulous comparison of the experimental and scaled theoretical data. A comprehensive table should be constructed to facilitate this comparison. For each significant experimental band, the corresponding calculated frequency, its intensity (for both IR and Raman), and the detailed assignment of the vibrational mode should be listed.

The assignment is greatly aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (e.g., bond stretches, angle bends) to each normal mode.[14]

Hypothetical Data Comparison Table for 5H-indeno[1,2-b]pyridin-5-ol
Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Mode Assignment (PED)
~3400 (broad)-3428HighLowν(O-H) stretch (100%)
~3060~30653062MediumHighν(C-H) aromatic stretch (95%)
~1610~16081612HighMediumν(C=N) + ν(C=C) ring stretch (75%)
~1450~14551452MediumHighAromatic ring skeletal vibrations
-~10001001LowVery HighRing breathing mode
~820-818HighLowγ(C-H) out-of-plane bend (85%)
~750~755753Very HighMediumIndene ring puckering

Note: This table is illustrative. The frequencies and assignments are based on typical values for similar functional groups and molecular frameworks found in the literature.[15][16][17]

By systematically matching each experimental peak to a calculated vibration, a complete and validated assignment of the molecule's vibrational spectrum can be achieved. Discrepancies between experimental and scaled theoretical frequencies can often provide insight into intermolecular interactions, such as hydrogen bonding (especially for the O-H stretch), which are not fully accounted for in the single-molecule gas-phase calculations.

Conclusion

The cross-validation of experimental IR and Raman spectra with DFT calculations is a powerful and essential methodology for the unambiguous structural characterization of novel compounds like 5H-indeno[1,2-b]pyridin-5-ol. This integrated approach not only allows for the confident assignment of complex vibrational spectra but also provides a deeper understanding of the molecule's electronic structure and bonding. For researchers in drug discovery and materials science, mastering this technique is a crucial step towards accelerating the design and development of new functional molecules.

References

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  • Deep Learning Protocol for Predicting Full-Spectrum Infrared and Raman Spectra of Polypeptides and Proteins Using All-Atom Models. Journal of Chemical Theory and Computation, URL: [Link]

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  • Predicting Infrared Spectra and Orb-v3. Substack, URL: [Link]

  • A retrospective look at cross model validation and its applicability in vibrational spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, URL: [Link]

  • Anharmonic vibrational spectroscopy of Polycyclic Aromatic Hydrocarbons (PAHs). The Journal of Chemical Physics, URL: [Link]

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  • Quantitative Comparison of Experimental and Computed IR-Spectra Extracted from Ab Initio Molecular Dynamics. Journal of Chemical Theory and Computation, URL: [Link]

  • Development and Validation of Transferable Amide I Vibrational Frequency Maps for Peptides. The Journal of Physical Chemistry B, URL: [Link]

  • Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A, URL: [Link]

  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, URL: [Link]

  • 5H-Indeno[1,2-b]pyridine. NIST WebBook, URL: [Link]

  • Theoretical study of the vibrational spectra of Polycyclic Aromatic Hydrocarbon molecules. Shodhganga, URL: [Link]

  • Theoretical Studies on Vibrationally Resolved Optical Spectra of Polycyclic Aromatic Molecules. DiVA, URL: [Link]

  • On the calculation of the vibrational frequencies of polycyclic aromatic hydrocarbons. ResearchGate, URL: [Link]

  • Novel 2-aryl-4-(4'-hydroxyphenyl)-5H-indeno[1,2-b]pyridines as potent DNA non-intercalative topoisomerase catalytic inhibitors. European Journal of Medicinal Chemistry, URL: [Link]

  • 5H-indeno[1,2-b]pyridine. ZINC, URL: [Link]

  • Synthesis of 5H‐indeno[1,2‐b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. ResearchGate, URL: [Link]

  • Synthesis of 5H-indeno[1,2-b]pyridine derivatives: Antiproliferative and antimetastatic activities against two human prostate cancer cell lines. Archiv der Pharmazie, URL: [Link]

  • FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. Asian Journal of Applied Sciences, URL: [Link]

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  • Workflow for Harmonic IR and Raman Spectra of Embedded Systems The PE-QM Approach. DTU Research Database, URL: [Link]

  • New Substrate for Raman, Infrared, and Mass Spectroscopic Chemical Analysis. Current Separations, URL: [Link]

  • Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Journal of Physical Chemistry A, URL: [Link]

  • Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][5]thiazole] Crystal. Science Alert, URL: [Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole by DFT Method. Der Pharma Chemica, URL: [Link]

  • Theoretical molecular structure, vibrational frequencies and NMR investigations of 2-[(1E)-2-aza-2-(5-methyl(2-pyridyl)ethenyl)]-4-bromobenzen-1-ol. ResearchGate, URL: [Link]

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